molecular formula C20H21FN6O5 B15556773 Raltegravir-d6 CAS No. 1100750-98-8

Raltegravir-d6

货号: B15556773
CAS 编号: 1100750-98-8
分子量: 450.5 g/mol
InChI 键: CZFFBEXEKNGXKS-SOWAYKIMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Raltegravir-d6 is a useful research compound. Its molecular formula is C20H21FN6O5 and its molecular weight is 450.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号

1100750-98-8

分子式

C20H21FN6O5

分子量

450.5 g/mol

IUPAC 名称

N-[2-[4-[[dideuterio-(2,3,5,6-tetradeuterio-4-fluorophenyl)methyl]carbamoyl]-5-hydroxy-1-methyl-6-oxopyrimidin-2-yl]propan-2-yl]-5-methyl-1,3,4-oxadiazole-2-carboxamide

InChI

InChI=1S/C20H21FN6O5/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30)/i5D,6D,7D,8D,9D2

InChI 键

CZFFBEXEKNGXKS-SOWAYKIMSA-N

产品来源

United States

Foundational & Exploratory

Raltegravir-d6 as an Internal Standard: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the role and mechanism of action of Raltegravir-d6 as a deuterated internal standard in quantitative bioanalysis. It is designed to offer a comprehensive resource covering the fundamental principles, experimental applications, and data interpretation for professionals engaged in drug metabolism, pharmacokinetics, and clinical pharmacology.

Introduction: The Principle of Isotope Dilution Mass Spectrometry

In quantitative analysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), accuracy and precision are paramount. An internal standard (IS) is essential for correcting analytical variability that can arise during sample preparation, injection, and instrument analysis.[1] Deuterated internal standards are stable isotope-labeled analogs of the analyte where hydrogen atoms are replaced by deuterium (B1214612).[1] They are considered the "gold standard" because their physicochemical properties are nearly identical to the unlabeled analyte.[1][2]

This compound is the deuterated form of Raltegravir (B610414), a potent antiretroviral drug used in the treatment of HIV-1 by inhibiting the integrase enzyme.[3] By incorporating a known quantity of this compound at the beginning of the sample preparation process, it experiences the same procedural variations as the target analyte, Raltegravir.[2] This co-processing allows for the mitigation of issues like sample loss during extraction and fluctuations in instrument response, such as ion suppression or enhancement in the mass spectrometer's ion source.[2][4] Because the deuterated standard and the analyte behave almost identically during chromatography and ionization, the ratio of their signals remains constant, leading to a significant improvement in accuracy and precision.[2]

Mechanism of Action of this compound as an Internal Standard

The efficacy of this compound as an internal standard is rooted in the principles of isotope dilution mass spectrometry. Its mechanism can be broken down into several key aspects:

  • Near-Identical Physicochemical Properties : Deuterium substitution results in a minimal change to the chemical structure of Raltegravir. This ensures that this compound has virtually identical properties, including polarity, solubility, and pKa. Consequently, it behaves in the same manner as the unlabeled Raltegravir during sample extraction, such as liquid-liquid extraction or solid-phase extraction.[5]

  • Co-elution in Chromatography : During liquid chromatography, Raltegravir and this compound exhibit nearly identical retention times.[5] This co-elution is critical because it ensures that both compounds enter the mass spectrometer's ion source at the same time, experiencing the same matrix effects.[4] Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, are a major source of variability in bioanalysis.[4]

  • Distinct Mass-to-Charge (m/z) Ratios : While chemically similar, the mass difference due to the deuterium atoms allows the mass spectrometer to easily distinguish between Raltegravir and this compound. This mass difference enables separate quantification of the analyte and the internal standard.

  • Correction for Ionization Variability : Any suppression or enhancement of the ionization process within the mass spectrometer's source will affect both Raltegravir and this compound to a similar degree due to their simultaneous entry and identical chemical nature. By calculating the ratio of the analyte peak area to the internal standard peak area, this variability is normalized, leading to a more accurate and reproducible measurement.

The following diagram illustrates the logical relationship that makes a deuterated internal standard ideal for quantitative analysis.

cluster_2 Analytical Outcome cluster_3 Final Result Analyte Analyte (Raltegravir) Prop1 Identical Extraction Recovery Prop2 Co-elution in Chromatography Prop3 Similar Ionization Efficiency IS Internal Standard (this compound) IS->Prop1 IS->Prop2 IS->Prop3 Correction Correction for Matrix Effects & Process Variability Prop1->Correction Prop2->Correction Prop3->Correction Result Accurate & Precise Quantification Correction->Result

Caption: Logical workflow of a deuterated internal standard.

Quantitative Data from LC-MS/MS Methods

Numerous validated LC-MS/MS methods have been published for the quantification of Raltegravir in various biological matrices, utilizing deuterated or other isotopically labeled internal standards. The following tables summarize key quantitative parameters from representative studies.

Analyte/Internal StandardPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Raltegravir445.2361.2Positive[6]
This compound451.1367.2Positive[6]
Raltegravir445109Positive[7]
¹³C₆-Raltegravir451367Positive[7]
Raltegravir443.1316.1Negative[8][9]
Raltegravir-d3446.1319.0Negative[8][9]
Raltegravir445361Positive[10]
Raltegravir-d3448364Positive[10]
Table 1: Mass Spectrometric Transitions for Raltegravir and its Internal Standards.
MatrixLLOQ (ng/mL)Linearity Range (ng/mL)Mean Recovery (%)Reference
Human Plasma22 - 100087[7]
Human Plasma2.02.0 - 600092.6[8][9]
Human Cell Extracts0.00230.0023 - 9.2Not Reported[6]
Human Plasma1010 - 10000Not Reported[11]
Table 2: Performance Characteristics of Raltegravir Quantification Methods.

Experimental Protocols

A generalized experimental workflow for the quantification of Raltegravir in human plasma using this compound as an internal standard is presented below. This protocol is a synthesis of methodologies reported in the literature.[7][8][9]

Sample Preparation (Liquid-Liquid Extraction)
  • Aliquoting : Transfer 200 µL of human plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking : Add a small volume (e.g., 20 µL) of this compound working solution (at a known concentration) to each plasma sample, standard, and quality control sample.

  • Vortexing : Briefly vortex-mix the samples for 10-15 seconds.

  • Extraction : Add 1 mL of an organic extraction solvent mixture (e.g., hexane:methylene chloride).[7][8]

  • Mixing : Vortex the samples for 5-10 minutes to ensure thorough mixing and extraction.

  • Centrifugation : Centrifuge the samples at approximately 4000 x g for 10 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer : Carefully transfer the upper organic layer to a clean tube.

  • Evaporation : Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution : Reconstitute the dried residue in a specific volume (e.g., 200 µL) of the mobile phase.

  • Analysis : Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • Column : A C18 reverse-phase column is commonly used (e.g., Ace C18, 50 x 3.0 mm, 3 µm).[7]

  • Mobile Phase : A typical mobile phase consists of a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., methanol (B129727) or acetonitrile).[6][7]

  • Flow Rate : A flow rate of 0.5 mL/min is often employed.[7]

  • Injection Volume : 10-20 µL.

  • Column Temperature : Maintained at around 40-50°C.[6]

Mass Spectrometry Conditions
  • Instrument : A triple quadrupole tandem mass spectrometer.

  • Ionization Source : Electrospray ionization (ESI), operated in either positive or negative mode.[6][8][9]

  • Detection Mode : Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for Raltegravir and this compound as listed in Table 1.[7]

The following diagram provides a visual representation of the typical experimental workflow.

start 1. Plasma Sample Collection spike 2. Spike with this compound (IS) start->spike extract 3. Liquid-Liquid Extraction spike->extract separate 4. Phase Separation (Centrifugation) extract->separate evap 5. Evaporation of Solvent separate->evap recon 6. Reconstitution in Mobile Phase evap->recon lc 7. LC Separation (C18 Column) recon->lc ms 8. MS/MS Detection (MRM Mode) lc->ms data 9. Data Analysis (Peak Area Ratio) ms->data quant 10. Concentration Calculation data->quant

Caption: Experimental workflow for Raltegravir quantification.

Conclusion

This compound serves as an exemplary internal standard for the bioanalysis of Raltegravir. Its mechanism of action is based on the core principles of isotope dilution, where its near-identical chemical and physical properties to the unlabeled analyte allow it to effectively normalize for variability throughout the entire analytical process. The ability to co-extract, co-elute, and experience identical matrix effects while being distinguishable by mass makes this compound an indispensable tool for achieving the high levels of accuracy and precision required in pharmacokinetic studies and therapeutic drug monitoring.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Raltegravir-d6

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physical and chemical properties of Raltegravir-d6, a deuterated isotopologue of the potent HIV integrase inhibitor, Raltegravir (B610414). This document is intended to serve as a key resource, offering detailed data and experimental methodologies to support research and development activities.

Introduction to this compound

This compound is the deuterated form of Raltegravir, an antiretroviral drug used to treat HIV infection.[1] Raltegravir functions as an integrase strand transfer inhibitor, targeting the HIV enzyme integrase, which is essential for the integration of viral DNA into the host cell genome—a critical step in the viral replication cycle.[2][3] The incorporation of deuterium (B1214612) (d6) into the Raltegravir molecule makes it a valuable tool in pharmacokinetic and metabolic studies, often used as an internal standard in mass spectrometry-based quantitative analyses due to its chemical similarity to the parent drug and distinct mass-to-charge ratio.[1][4]

Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized in the table below. These properties are largely comparable to those of the non-deuterated Raltegravir, with the primary difference being the molecular weight due to the presence of six deuterium atoms.

PropertyValue
Chemical Name N-[(4-Fluorophenyl)methyl]-5-hydroxy-1-methyl-2-{2-[((5-methyl-1,3,4-oxadiazol-2-yl)carbonyl)amino]propan-2-yl}-6-oxo-1,6-dihydropyrimidine-4-carboxamide-d6
Synonyms MK-0518-d6[1][5]
Molecular Formula C₂₀H₁₅D₆FN₆O₅[5][6]
Molecular Weight 450.45 g/mol [5][6]
CAS Number 1100750-98-8[1][6]
Appearance White to off-white powder[7][8]
pKa 6.3[8][9]
Solubility Soluble in water (solubility increases with pH), slightly soluble in methanol (B129727), very slightly soluble in ethanol (B145695) and acetonitrile (B52724), and insoluble in isopropanol.[7][8] Soluble in DMSO.[10][11] The potassium salt form is sparingly soluble in aqueous buffers.[10]
Stability Stable under recommended storage conditions (-20°C).[10] Degradation has been observed under alkaline hydrolytic conditions.[12] No degradation was observed under ICH photostability testing conditions for the parent compound.[13]

Experimental Protocols

Detailed methodologies for determining the key physical and chemical properties of this compound are provided below. These protocols are based on standard pharmaceutical analysis techniques.

The equilibrium solubility of this compound can be determined using the saturation shake-flask method, a widely accepted technique for active pharmaceutical ingredients (APIs).[14][15]

  • Preparation of Media: Prepare aqueous buffer solutions at a minimum of three different pH values relevant to the physiological range (e.g., pH 1.2, 4.5, and 6.8).[16]

  • Sample Preparation: Add an excess amount of this compound powder to a stoppered flask or vial containing a known volume of the selected buffer. Ensure enough solid is present to maintain a suspension throughout the experiment.[14]

  • Equilibration: Agitate the flasks at a constant temperature (e.g., 37 ± 1 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[15][16]

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation or filtration (using a filter that does not adsorb the compound).

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[17]

  • pH Measurement: Measure the pH of the saturated solution at the end of the experiment to confirm it has not significantly changed.[14]

A reversed-phase HPLC (RP-HPLC) method can be developed and validated for the determination of this compound, based on established methods for Raltegravir.[18][19]

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is suitable.[18]

  • Mobile Phase: A common mobile phase consists of a mixture of a buffer (e.g., phosphate (B84403) buffer, pH 2.5) and an organic solvent like acetonitrile in an isocratic elution mode (e.g., 40:60 v/v).[18]

  • Chromatographic Conditions:

    • Flow Rate: 0.6 - 1.0 mL/min[18][19]

    • Injection Volume: 10-20 µL[18]

    • Detection Wavelength: 247 nm[18]

    • Column Temperature: Ambient

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by diluting the stock solution to known concentrations.

  • Analysis: Inject the standards and samples onto the HPLC system. The concentration of this compound is determined by comparing its peak area to the calibration curve.

Mass spectrometry is essential for confirming the molecular weight and isotopic purity of this compound.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is recommended.[20]

  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) and infuse it directly into the mass spectrometer or inject it via an LC system.

  • Data Acquisition: Acquire the mass spectrum in full scan mode to determine the mass-to-charge ratio (m/z) of the molecular ion. The observed m/z should correspond to the calculated exact mass of the deuterated compound.

  • Isotopic Purity Analysis: Analyze the isotopic distribution of the molecular ion peak. The relative abundance of the M+1, M+2, etc., peaks can be used to assess the level of deuterium incorporation and the isotopic purity of the standard.[20]

NMR spectroscopy is used to confirm the structure and the specific positions of deuterium labeling in this compound.

  • Sample Preparation: Dissolve an adequate amount of the compound (typically 5-25 mg for ¹H NMR) in a suitable deuterated solvent (e.g., DMSO-d6, Chloroform-d).[21]

  • ¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. This provides direct evidence of the location of the deuterium labels.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show signals for all carbon atoms. Carbons directly bonded to deuterium will exhibit a characteristic triplet splitting pattern due to C-D coupling and will have a slightly different chemical shift compared to the non-deuterated analogue.[22]

  • Data Analysis: Compare the acquired spectra with the spectra of non-deuterated Raltegravir to confirm the structure and verify the positions of deuteration.

Mechanism of Action of Raltegravir

Raltegravir inhibits the catalytic activity of HIV integrase, an enzyme crucial for viral replication.[23] It specifically targets the strand transfer step, which involves the covalent insertion of the viral DNA into the host cell's genome.[3][24] By blocking this process, Raltegravir prevents the formation of the HIV-1 provirus, which is necessary for the production of new virus particles, thus halting the propagation of the viral infection.[18][25]

HIV_Integrase_Inhibition Mechanism of Action: Raltegravir Inhibition of HIV Integrase cluster_virus HIV Replication Cycle cluster_host Host Cell Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription PIC Pre-Integration Complex (PIC) (Viral DNA + Integrase) Viral_DNA->PIC Integrase Binding & 3'-Processing Provirus Integrated Provirus PIC->Provirus Strand Transfer (Integration) Host_DNA Host Chromosomal DNA New_Virions New Virus Particles Provirus->New_Virions Transcription & Translation Raltegravir Raltegravir Raltegravir->Block

Caption: Raltegravir blocks the HIV replication cycle by inhibiting the integrase enzyme.

Conclusion

This compound is an essential tool for advanced biomedical and pharmaceutical research. A thorough understanding of its physical and chemical properties, supported by robust experimental protocols, is critical for its effective application in drug metabolism, pharmacokinetics, and as an internal standard for bioanalytical assays. This guide provides the foundational data and methodologies required by researchers and scientists in the field of drug development.

References

Raltegravir-d6: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and storage conditions for Raltegravir-d6. The information presented herein is crucial for ensuring the integrity and reliability of this compound in research and development settings. The stability of this compound is expected to be comparable to that of its non-deuterated analogue, Raltegravir, for which extensive stability data is available.

Stability and Storage Data

Proper storage and handling are paramount to maintaining the chemical integrity of this compound. The following tables summarize the recommended storage conditions and the known stability profile of Raltegravir under various stress conditions. This data is derived from studies on Raltegravir and is considered directly applicable to this compound for standard laboratory use.

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationSource
Long-Term Storage Store at 20-25°C (68-77°F); excursions permitted to 15-30°C (59-86°F).[1][2]
Shipping Room temperature in continental US; may vary elsewhere.[3]
Protection Store in the original, tightly closed container. Protect from moisture. Keep desiccant in the bottle.[2][4]
Handling Handle in accordance with good industrial hygiene and safety practices. Avoid breathing dust.[5]

Table 2: Summary of Forced Degradation Studies on Raltegravir

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance. Raltegravir has been shown to be susceptible to hydrolysis but stable under other conditions.

Stress ConditionObservationsStability
Acid Hydrolysis Significant degradation observed.Labile
Alkaline Hydrolysis Significant degradation observed.Labile
Neutral Hydrolysis Slight degradation observed in water.Relatively Labile
Oxidative Stress Stable.Stable
Thermal Stress Stable.Stable
Photolytic Stress Stable.Stable

Experimental Protocols

Detailed methodologies are critical for reproducing stability studies and for developing analytical methods. The following protocols are based on published forced degradation studies of Raltegravir.

Forced Degradation Study Protocol

This protocol outlines the conditions used to induce the degradation of Raltegravir under various stress conditions.

Objective: To assess the stability of Raltegravir under stress conditions as per ICH guidelines.

Materials:

  • Raltegravir

  • Hydrochloric Acid (2N)

  • Sodium Hydroxide (2N)

  • Hydrogen Peroxide (20%)

  • Methanol

  • Acetonitrile

  • Phosphate Buffer (pH 3.0)

  • Hypersil BDS C18 column (100 x 4.6 mm, 5µm) or equivalent

  • RP-HPLC system with UV detection

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of Raltegravir in a suitable solvent (e.g., methanol).

  • Acid Degradation:

    • To 1 ml of the stock solution, add 1 ml of 2N Hydrochloric acid.

    • Reflux the mixture for 30 minutes at 60°C.[5]

    • Cool the solution and dilute to a final concentration of 40 µg/ml with mobile phase.

    • Inject 10 µl into the HPLC system.

  • Alkaline Degradation:

    • To 1 ml of the stock solution, add 1 ml of 2N Sodium Hydroxide.

    • Reflux the mixture for 30 minutes at 60°C.[5]

    • Cool, neutralize, and dilute to a final concentration of 40 µg/ml.

    • Inject 10 µl into the HPLC system.

  • Oxidative Degradation:

    • To 1 ml of the stock solution, add 1 ml of 20% Hydrogen Peroxide.

    • Keep the solution for 30 minutes at 60°C.[5]

    • Dilute to a final concentration of 40 µg/ml.

    • Inject 10 µl into the HPLC system.

  • Thermal Degradation:

    • Place the solid drug substance in an oven at 105°C for 6 hours.[5]

    • Prepare a 40 µg/ml solution of the heat-treated sample.

    • Inject 10 µl into the HPLC system.

  • Photo Stability:

    • Expose the drug substance to UV light as per ICH guidelines.

    • Prepare a 40 µg/ml solution of the exposed sample.

    • Inject 10 µl into the HPLC system.

Chromatographic Conditions:

  • Mobile Phase: Phosphate Buffer (pH 3.0) and Methanol in a ratio of 30:70 (v/v).[6]

  • Flow Rate: 1.0 ml/min.[6]

  • Column: Hypersil BDS C18, 100 x 4.6 mm, 5µm.[5]

  • Detection Wavelength: 246 nm.[6]

Visualizations: Pathways and Workflows

Visual representations of complex biological processes and experimental procedures can significantly enhance understanding. The following diagrams were created using Graphviz (DOT language) to illustrate the mechanism of action of Raltegravir and a typical experimental workflow.

Mechanism of Action of Raltegravir

Raltegravir is an integrase strand transfer inhibitor (INSTI). It targets the HIV-1 integrase enzyme, which is essential for the replication of the virus. The following diagram illustrates the key steps in the HIV-1 integration process and the point of inhibition by Raltegravir.

Raltegravir_Mechanism_of_Action cluster_host_cell Host Cell Cytoplasm cluster_nucleus Host Cell Nucleus HIV_RNA HIV RNA Viral_DNA Viral DNA HIV_RNA->Viral_DNA Reverse Transcription PIC Pre-Integration Complex (PIC) Viral_DNA->PIC Formation of PIC (includes Integrase) Strand_Transfer Strand Transfer PIC->Strand_Transfer 3' Processing & Nuclear Import Host_DNA Host Chromosomal DNA Host_DNA->Strand_Transfer Integrated_Provirus Integrated Provirus Strand_Transfer->Integrated_Provirus Integration Raltegravir Raltegravir Raltegravir->Inhibition Inhibition->Strand_Transfer Inhibition

Caption: Mechanism of Raltegravir as an HIV-1 Integrase Inhibitor.

Experimental Workflow for an In Vitro Integrase Inhibition Assay

This diagram outlines a typical workflow for an in vitro assay to determine the inhibitory activity of a compound like Raltegravir against the HIV-1 integrase enzyme.

Integrase_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Purified Integrase Enzyme - Biotinylated LTR Substrate - Raltegravir (or test compound) - Reaction Buffer start->prepare_reagents incubation Incubate Enzyme, Substrate, and Inhibitor at 37°C prepare_reagents->incubation stop_reaction Stop Reaction incubation->stop_reaction detection Detection of 3' Processing (e.g., Real-Time PCR) stop_reaction->detection data_analysis Data Analysis: Calculate IC50 detection->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro HIV-1 Integrase Inhibition Assay.

References

Commercial Suppliers of High-Purity Raltegravir-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available high-purity Raltegravir-d6, a deuterated analog of the potent HIV integrase inhibitor, Raltegravir. This document is intended to assist researchers, scientists, and drug development professionals in sourcing and utilizing this critical reagent for a variety of applications, including pharmacokinetic studies and bioanalytical method development.

Introduction to this compound

This compound is a stable isotope-labeled version of Raltegravir, where six hydrogen atoms have been replaced with deuterium (B1214612). This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The use of a stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of analytical results.

Commercial Availability and Quality Specifications

Several commercial suppliers offer high-purity this compound for research purposes. While obtaining a batch-specific Certificate of Analysis (CoA) directly from the supplier is recommended for the most accurate and complete data, this guide summarizes the publicly available information on the quality and specifications of this compound from prominent vendors.

SupplierProduct NameCAS NumberChemical PurityIsotopic Enrichment
MedChemExpress This compound1100750-98-8≥99%Not specified
Cayman Chemical Raltegravir-d4*2712343-38-7≥95% (Raltegravir)≥99% deuterated forms (d1-d4); ≤1% d0[2]
Santa Cruz Biotechnology Raltegravir518048-05-0≥99%Not applicable

*Note: Data for Raltegravir-d4 is provided as a representative example of isotopic labeling specifications. It is crucial to obtain the specific CoA for this compound for precise isotopic enrichment data. A Certificate of Analysis for non-deuterated Raltegravir from MedChemExpress shows a purity of 99.93% by LCMS, indicating the high quality of starting materials available.[3]

Analytical Methods for Quality Control

The purity of Raltegravir and its deuterated analogs is typically assessed using a combination of analytical techniques to ensure both chemical and isotopic integrity.

Chemical Purity Determination:

High-performance liquid chromatography (HPLC) is a standard method for determining the chemical purity of Raltegravir.[4][5][6][7][8] A typical RP-HPLC method might involve:

  • Column: C18 stationary phase (e.g., Hypersil BDS, 100 mm x 4.6 mm, 5µm).[7]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[4][6][7]

  • Detection: UV detection at a specific wavelength (e.g., 213 nm or 246 nm).[6][7]

Isotopic Enrichment Analysis:

The isotopic purity and the position of the deuterium labels are critical specifications for a deuterated internal standard. These are typically determined by:

  • Mass Spectrometry (MS): To confirm the mass shift corresponding to the incorporation of six deuterium atoms.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ²H NMR can be used to confirm the positions of deuteration and to estimate the isotopic enrichment.[9][10]

Experimental Protocols: this compound as an Internal Standard in Bioanalysis

This compound is widely employed as an internal standard for the quantification of Raltegravir in biological matrices such as plasma, serum, and tissue homogenates. The following is a generalized experimental protocol based on published LC-MS/MS methods.

1. Sample Preparation:

The goal of sample preparation is to extract Raltegravir and this compound from the biological matrix while removing interfering substances. Common techniques include:

  • Protein Precipitation (PPT): An organic solvent like acetonitrile or methanol (B129727) is added to the sample to precipitate proteins. After centrifugation, the supernatant containing the analytes is collected.

  • Liquid-Liquid Extraction (LLE): The sample is mixed with an immiscible organic solvent. The analytes partition into the organic layer, which is then separated and evaporated. The residue is reconstituted in the mobile phase.

  • Solid-Phase Extraction (SPE): The sample is loaded onto a solid-phase cartridge. Interfering substances are washed away, and the analytes are then eluted with a suitable solvent.

Workflow for Sample Preparation (LLE Example):

G cluster_sample_prep Liquid-Liquid Extraction Workflow start Biological Sample (e.g., Plasma) add_is Add this compound (Internal Standard) start->add_is add_solvent Add Extraction Solvent (e.g., Ethyl Acetate) add_is->add_solvent vortex Vortex Mix add_solvent->vortex centrifuge Centrifuge vortex->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Inject into LC-MS/MS System reconstitute->analyze

Caption: A typical liquid-liquid extraction workflow for preparing biological samples for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like formic acid to improve ionization.

    • Flow Rate: Typically in the range of 0.2-0.6 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive or negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both Raltegravir and this compound.

    AnalytePrecursor Ion (m/z)Product Ion (m/z)
    Raltegravir445.1109.1
    This compound451.1109.1

    (Note: The exact m/z values may vary slightly depending on the instrument and conditions).

3. Data Analysis:

The concentration of Raltegravir in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing this ratio to a calibration curve prepared with known concentrations of Raltegravir.

Mechanism of Action: Raltegravir's Inhibition of HIV Integrase

Raltegravir is a potent and selective inhibitor of the HIV integrase enzyme, specifically targeting the strand transfer step of viral DNA integration into the host cell genome.[11][12][13][14] This action prevents the formation of the HIV provirus, a crucial step in the viral replication cycle.[4]

Signaling Pathway of Raltegravir Action:

HIV_Integrase_Inhibition cluster_viral_replication HIV Replication Cycle RT Reverse Transcription (Viral RNA -> Viral DNA) PIC Pre-Integration Complex (PIC) (Viral DNA + Integrase) RT->PIC Nuclear_Import Nuclear Import of PIC PIC->Nuclear_Import Processing 3'-Processing of Viral DNA by Integrase Nuclear_Import->Processing Strand_Transfer Strand Transfer (Integration into Host DNA) Processing->Strand_Transfer Provirus Provirus Formation Strand_Transfer->Provirus Raltegravir Raltegravir Raltegravir->Inhibition Inhibition->Strand_Transfer Inhibits

Caption: Raltegravir inhibits the strand transfer step of HIV DNA integration into the host genome.

Detailed Mechanism:

  • Reverse Transcription: The HIV RNA genome is converted into double-stranded DNA by the viral enzyme reverse transcriptase.

  • Formation of the Pre-Integration Complex (PIC): The newly synthesized viral DNA, along with the integrase enzyme and other viral and host proteins, forms the PIC.

  • Nuclear Import: The PIC is transported into the host cell nucleus.

  • 3'-Processing: The integrase enzyme cleaves two nucleotides from each 3' end of the viral DNA, exposing reactive hydroxyl groups.

  • Strand Transfer: Integrase catalyzes the joining of the processed 3' ends of the viral DNA to the host cell's chromosomal DNA.

  • Inhibition by Raltegravir: Raltegravir binds to the active site of the integrase enzyme within the PIC, specifically chelating the magnesium ions that are essential for the catalytic activity. This binding physically blocks the strand transfer reaction, preventing the integration of the viral DNA into the host genome.[12]

By effectively halting this critical step, Raltegravir prevents the establishment of a productive HIV infection in the host cell.

Conclusion

High-purity this compound is an indispensable tool for researchers and scientists in the field of HIV research and antiretroviral drug development. Its use as an internal standard in bioanalytical assays ensures the reliability and accuracy of pharmacokinetic and other quantitative studies. This guide provides a foundational understanding of the commercial availability, quality specifications, and key applications of this compound, empowering professionals to confidently source and utilize this vital research compound. For specific applications, it is always recommended to consult the supplier's technical documentation and relevant scientific literature.

References

A Technical Guide to the Isotopic Enrichment and Purity of Raltegravir-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the critical quality attributes of Raltegravir-d6, a deuterated analog of the potent HIV integrase inhibitor, Raltegravir.[1] this compound is primarily utilized as an internal standard in bioanalytical assays, such as those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Raltegravir in biological matrices.[1][2] For this application, high isotopic enrichment and exceptional chemical purity are paramount.

Overview of Raltegravir and the Role of Deuteration

Raltegravir is an antiretroviral drug belonging to the class of integrase strand transfer inhibitors (INSTIs).[3][4][5] It functions by blocking the HIV-1 integrase enzyme, which is essential for integrating viral DNA into the host cell's genome, thereby halting viral replication.[6][7]

Deuteration, the process of replacing hydrogen atoms with their heavier isotope, deuterium (B1214612), is a common strategy in drug development and analysis.[1] In this compound, six hydrogen atoms are replaced. This modification results in a molecule that is chemically identical to Raltegravir but has a higher molecular weight. This mass difference allows it to be distinguished from the non-labeled drug by a mass spectrometer, making it an ideal internal standard for ensuring the accuracy and precision of quantitative bioassays.[1]

Isotopic Enrichment of this compound

Isotopic enrichment refers to the percentage of the labeled compound that contains the specified number of deuterium atoms. High isotopic enrichment is crucial to prevent signal overlap and cross-talk between the analyte (Raltegravir) and the internal standard (this compound) in mass spectrometric analyses.

Quantitative Data Summary

While specific batch data varies by manufacturer, typical specifications for this compound demand high levels of isotopic enrichment. The data below represents common industry standards.

ParameterSpecificationTypical Value
Isotopic Enrichment (d6) ≥ 98%> 99%
d0 Contribution ≤ 0.5%< 0.1%
Other Isotopologues (d1-d5) MonitoredTypically < 1% total

Experimental Protocol: Determination of Isotopic Enrichment by Mass Spectrometry

The isotopic distribution and enrichment of this compound are determined using high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS).[8][9][10]

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (typically Electrospray Ionization - ESI), is used.[11]

  • Analysis: The sample is infused directly or injected via a liquid chromatography system into the mass spectrometer.

  • Data Acquisition: A full scan mass spectrum is acquired over the relevant mass-to-charge (m/z) range for the protonated molecule [M+H]⁺.

  • Data Processing:

    • The ion intensities for the unlabeled Raltegravir (d0) and all deuterated isotopologues (d1 through d6) are measured.

    • The natural isotopic contribution (primarily from ¹³C) is calculated and subtracted from the measured intensities of the higher mass isotopologues to prevent overestimation of enrichment.[11]

    • The percentage of isotopic enrichment for the d6 species is calculated by dividing the corrected intensity of the d6 peak by the sum of intensities of all related isotopic peaks (d0 to d6).[8][12]

Chemical Purity of this compound

Chemical purity is the measure of the percentage of the sample that is the desired compound, distinct from any process-related impurities, degradation products, or residual solvents.

Quantitative Data Summary

High chemical purity ensures that the analytical standard is free from interfering substances.

ParameterSpecificationTypical Value
Chemical Purity (by HPLC) ≥ 98%> 99.5%
Total Impurities ≤ 2%< 0.5%

Experimental Protocol: Determination of Chemical Purity by RP-HPLC

The chemical purity of this compound is typically assessed using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.[13][14][15]

Methodology:

  • Standard and Sample Preparation:

    • A standard solution of this compound is prepared at a known concentration (e.g., 1 mg/mL) in a suitable diluent.

    • The test sample is prepared at the same concentration.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., Inertsil ODS, 100mm x 4.6mm, 5µm particle size).[13]

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid or phosphate (B84403) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile). A common ratio is 50:50 (v/v).[13][14]

    • Flow Rate: Typically 1.0 - 1.5 mL/min.[13]

    • Detection: UV spectrophotometer set to a wavelength where Raltegravir exhibits strong absorbance, such as 246 nm or 300 nm.[13][16]

    • Injection Volume: 10-20 µL.

  • Analysis: The standard and sample solutions are injected into the HPLC system.

  • Data Processing:

    • The chromatograms are recorded.

    • The area of the main this compound peak is compared to the total area of all peaks in the chromatogram.

    • Purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100%.

    • Impurities are identified and quantified relative to the main peak.

Visualized Workflows and Mechanisms

Diagram 1: Quality Control Workflow for this compound

This diagram illustrates the logical flow of experiments performed to certify the quality of a batch of this compound.

cluster_0 Chemical Purity Analysis cluster_1 Isotopic Enrichment Analysis HPLC_Prep Sample Preparation (Dilution) HPLC_Run RP-HPLC Analysis (UV Detection) HPLC_Prep->HPLC_Run HPLC_Data Chromatogram Integration HPLC_Run->HPLC_Data Purity_Calc Purity Calculation (% Area) HPLC_Data->Purity_Calc Report Certificate of Analysis (CoA) Purity_Calc->Report MS_Prep Sample Preparation (Dilution) MS_Run HRMS Analysis (Full Scan) MS_Prep->MS_Run MS_Data Isotopic Cluster Integration MS_Run->MS_Data Enrich_Calc Enrichment Calculation (Corrected for ¹³C) MS_Data->Enrich_Calc Enrich_Calc->Report Start This compound Synthesized Batch Start->HPLC_Prep Start->MS_Prep Pass Batch Release Report->Pass

Caption: Quality control workflow for this compound analysis.

Diagram 2: Mechanism of Action of Raltegravir

This diagram shows the step in the HIV replication cycle that is inhibited by Raltegravir.

HIV HIV Virion ViralRNA Viral RNA HIV->ViralRNA Entry & Uncoating HostCell Host CD4+ Cell ViralDNA Viral DNA ViralRNA->ViralDNA Reverse Transcription Integration Integration into Host DNA ViralDNA->Integration Integrase Enzyme Provirus Provirus Integration->Provirus Replication New Virus Production Provirus->Replication Raltegravir Raltegravir Raltegravir->Inhibition Inhibition->Integration Inhibits

Caption: Raltegravir inhibits the HIV integrase enzyme.

References

Decoding the Raltegravir-d6 Certificate of Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of how to interpret a Certificate of Analysis (CoA) for Raltegravir-d6, a deuterated internal standard crucial for the accurate quantification of the antiretroviral drug Raltegravir (B610414) in clinical and research settings. This document will detail the key analytical tests performed, present typical quantitative data in a structured format, outline the experimental methodologies, and visualize the logical workflow of the analysis.

Introduction to this compound

Raltegravir is a potent inhibitor of HIV integrase, a critical enzyme for viral replication.[1] this compound is a stable, isotopically labeled version of Raltegravir, where six hydrogen atoms have been replaced with deuterium (B1214612). This modification results in a molecule with a higher molecular weight (450.45 g/mol for d6 vs. 444.42 g/mol for the unlabeled compound) but nearly identical chemical properties.[2][3] This characteristic makes this compound an ideal internal standard for bioanalytical methods, particularly those employing mass spectrometry, as it co-elutes with the analyte of interest but is distinguishable by its mass-to-charge ratio (m/z).[2][4]

Quantitative Data Summary

A Certificate of Analysis for this compound provides critical data on its identity, purity, and quality. The following tables summarize the typical quantitative results found on a CoA.

Table 1: Identification and General Properties

TestSpecificationTypical Result
Appearance White to Off-White SolidConforms
Molecular Formula C₂₀H₁₅D₆FN₆O₅C₂₀H₁₅D₆FN₆O₅
Molecular Weight 450.45 g/mol 450.45 g/mol
Solubility Soluble in DMSO, MethanolConforms

Table 2: Purity and Impurity Profile

TestMethodSpecificationTypical Result
Chemical Purity HPLC≥ 98.0%99.5%
Isotopic Purity Mass Spectrometry≥ 98.0%99.6%
Isotopic Distribution Mass SpectrometryReport Resultsd0: <0.1%, d1: <0.5%, d2: <1.0%, d3: <2.0%, d4: <5.0%, d5: <15%, d6: >99%
Water Content Karl Fischer Titration≤ 1.0%0.2%
Residual Solvents GC-HSConforms to ICH LimitsConforms

Table 3: Identity Confirmation

TestMethodSpecificationResult
¹H-NMR Nuclear Magnetic ResonanceConforms to StructureConforms
Mass Spectrum Mass SpectrometryConforms to StructureConforms

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the chemical purity of pharmaceutical compounds by separating the main component from any impurities.[5][6]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid is commonly used. For example, a gradient could start at 10% acetonitrile and increase to 90% over 20 minutes.[7][8]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm.

  • Procedure: A solution of this compound is prepared in a suitable solvent (e.g., methanol) and injected into the HPLC system. The area of the main peak corresponding to this compound is compared to the total area of all peaks in the chromatogram to calculate the purity.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is a powerful analytical technique used to confirm the molecular weight and structure of a compound, and it is particularly crucial for determining the isotopic purity of a deuterated standard.[9][10]

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive or negative ion mode can be used. For Raltegravir, negative ion mode monitoring the transition of m/z 443.1 → 316.1 for the unlabeled compound and a corresponding shift for the deuterated version is common.[11]

  • Procedure for Identity: The sample is infused into the mass spectrometer, and the resulting mass spectrum is analyzed to confirm that the molecular ion peak corresponds to the expected mass of this compound.

  • Procedure for Isotopic Purity: The relative intensities of the ion peaks corresponding to the different isotopic species (d0 to d6) are measured. The isotopic purity is calculated as the percentage of the d6 species relative to the sum of all isotopic species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H-NMR spectroscopy provides detailed information about the structure of a molecule by analyzing the magnetic properties of its atomic nuclei. For a deuterated compound, the absence of signals at specific chemical shifts where deuterium has replaced hydrogen confirms the location of the isotopic labels.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a common solvent for Raltegravir.[12]

  • Procedure: A small amount of the this compound sample is dissolved in the deuterated solvent and placed in the NMR spectrometer. The resulting spectrum is compared to the spectrum of an authentic Raltegravir standard to confirm the structural integrity and the positions of deuterium incorporation.

Visualizing the Analytical Workflow and Molecular Structures

The following diagrams, generated using the DOT language, illustrate the logical flow of the analysis and the chemical structures of Raltegravir and its deuterated analog.

CoA_Workflow cluster_sample Sample Reception cluster_testing Analytical Testing cluster_purity Purity Assessment cluster_identity Identity Confirmation cluster_reporting Reporting Sample This compound Sample HPLC Chemical Purity (HPLC) Sample->HPLC MS_Isotopic Isotopic Purity (MS) Sample->MS_Isotopic KF Water Content (Karl Fischer) Sample->KF GC_HS Residual Solvents (GC-HS) Sample->GC_HS NMR Structure (¹H-NMR) Sample->NMR MS_Identity Molecular Weight (MS) Sample->MS_Identity CoA Certificate of Analysis HPLC->CoA MS_Isotopic->CoA KF->CoA GC_HS->CoA NMR->CoA MS_Identity->CoA

Caption: Workflow for this compound Certificate of Analysis.

Raltegravir_Structures cluster_raltegravir Raltegravir cluster_raltegravir_d6 This compound Raltegravir_img Raltegravir_d6_label Positions of Deuterium Labeling (on the fluorobenzyl group) Raltegravir_img->Raltegravir_d6_label Deuteration

Caption: Raltegravir and its deuterated form.

Conclusion

Interpreting a Certificate of Analysis for this compound is essential for ensuring the quality and reliability of bioanalytical data. By understanding the underlying analytical techniques and the significance of the reported quantitative values, researchers can confidently use this internal standard in their studies. This guide provides the necessary framework for this interpretation, from data summarization to the visualization of analytical workflows, empowering scientists in their drug development endeavors.

References

Methodological & Application

Bioanalytical Method for Raltegravir Quantification in Human Plasma Using Raltegravir-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Raltegravir is an antiretroviral drug belonging to the class of integrase strand transfer inhibitors (INSTIs), which is a critical component in the treatment of human immunodeficiency virus (HIV-1) infection. Accurate quantification of Raltegravir in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note details a robust and sensitive bioanalytical method for the determination of Raltegravir in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Raltegravir-d6 as the internal standard (IS).

Method Overview

The developed method involves a simple and efficient protein precipitation extraction of Raltegravir and the internal standard from human plasma. The chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in negative ionization mode. The method has been validated over a linear range of 2.0 to 6000 ng/mL and has demonstrated excellent accuracy, precision, and recovery.

Experimental Protocols

Materials and Reagents
  • Raltegravir reference standard (≥98% purity)

  • This compound (internal standard, IS) (≥98% purity)

  • HPLC grade methanol (B129727), acetonitrile (B52724), and water

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Dichloromethane (DCM) and n-hexane (for liquid-liquid extraction, alternative)

  • Blank human plasma (K2-EDTA as anticoagulant)

Stock and Working Solutions Preparation
  • Raltegravir Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Raltegravir in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Raltegravir stock solution in a mixture of methanol and water (1:1, v/v) to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the this compound stock solution in the same diluent.

Sample Preparation (Protein Precipitation)
  • Thaw frozen human plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Liquid Chromatography Conditions
ParameterCondition
Column Chromolith RP-18e endcapped C18 (100 mm × 4.6 mm)[1] or equivalent
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient Isocratic or a shallow gradient optimized for separation
Flow Rate 0.8 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Run Time Approximately 2.0 minutes[1]
Mass Spectrometry Conditions
ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
MRM Transitions Raltegravir: m/z 443.1 → 316.1[1] This compound: m/z 449.1 → 322.1 (inferred)
Ion Source Temperature 500°C
Collision Gas Argon

Data Presentation

Table 1: Method Validation Parameters
ParameterResult
Linearity Range 2.0 – 6000 ng/mL[1]
Correlation Coefficient (r²) > 0.99
Accuracy 92.6% - 108.0%[1][2]
Precision (%CV) < 15%
Mean Extraction Recovery Raltegravir: ~92.6%[1] this compound: ~91.8%[1]
Matrix Effect IS-normalized matrix factors: 0.992 to 0.999[1]

Visualizations

experimental_workflow plasma Plasma Sample (100 µL) is_addition Add this compound (IS) plasma->is_addition protein_precipitation Protein Precipitation (Acetonitrile) is_addition->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis

Caption: Sample preparation workflow for Raltegravir analysis.

logical_relationship method_development Bioanalytical Method Development sample_prep Sample Preparation method_development->sample_prep chromatography Chromatography method_development->chromatography mass_spec Mass Spectrometry method_development->mass_spec validation Method Validation sample_prep->validation chromatography->validation mass_spec->validation linearity Linearity validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision recovery Recovery validation->recovery application Application validation->application pk_studies Pharmacokinetic Studies application->pk_studies tdm Therapeutic Drug Monitoring application->tdm

Caption: Logical flow of bioanalytical method development and application.

References

Application Notes and Protocols for Raltegravir Analysis using Raltegravir-d6 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Raltegravir (B610414) for quantitative analysis, utilizing its deuterated stable isotope, Raltegravir-d6, as an internal standard (IS). The methods described are applicable to various biological matrices, primarily human plasma, and are essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

Introduction

Raltegravir is a potent anti-retroviral agent, the first approved integrase strand transfer inhibitor for the treatment of HIV-1 infection. Accurate quantification of Raltegravir in biological samples is crucial for ensuring therapeutic efficacy and safety. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mass spectrometry-based bioanalysis. It effectively compensates for variability in sample preparation and instrument response, leading to high accuracy and precision.[1][2]

This document outlines three common and effective sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). Each method is presented with a detailed protocol and a summary of its performance characteristics.

Quantitative Data Summary

The following tables summarize the quantitative data from various validated bioanalytical methods for Raltegravir analysis. These tables allow for a direct comparison of the key performance parameters of each sample preparation technique.

Table 1: Performance Characteristics of Solid-Phase Extraction (SPE) Methods

ParameterMethod 1[3][4]Method 2[5][6][7]
Matrix Human PlasmaHuman Plasma & PBMCs
Internal Standard DiazepamQuinoxaline
Linearity Range 20 - 10,000 ng/mL50 - 10,000 ng/mL (Plasma) 1 - 500 ng/mL (PBMCs)
Mean Recovery 90%Not explicitly stated
Within-day Precision 1.4% - 3.8%< 6% (Plasma) < 13% (PBMCs)
Between-day Precision 2.4% - 7.9%Not explicitly stated
Within-day Accuracy 97.5% - 104.4%104% - 105% (Plasma) 82% - 113% (PBMCs)
Between-day Accuracy 97.5% - 104.4%Not explicitly stated

Table 2: Performance Characteristics of Liquid-Liquid Extraction (LLE) Methods

ParameterMethod 1[8][9]Method 2[10]Method 3[11]
Matrix Human PlasmaHuman PlasmaHuman Plasma
Internal Standard ¹³C₆-MK-0518Raltegravir-d3Not specified
Linearity Range 2 - 1000 ng/mL2.0 - 6000 ng/mL5 - 2560 ng/mL
Mean Recovery 87%92.6%80%
Intraday Precision < 3.2%Not specified2.4% - 11.2%
Interday Precision Not specifiedNot specified2.4% - 11.2%
Intraday Accuracy 94.8% - 106.8%Not specified2.5% - 12.9%
Interday Accuracy Not specifiedNot specified2.5% - 12.9%

Table 3: Performance Characteristics of Protein Precipitation (PPT) Method

ParameterMethod 1[12]Method 2[13]
Matrix Human PlasmaHuman Plasma, Dried Blood Spots & PBMCs
Internal Standard Not specifiedDibenzepine
Linearity Range 2.5 ng/mL (LOQ)50 - 10,000 ng/mL (Plasma & DBS) 1 - 500 ng/mL (PBMCs)
Mean Recovery Not specifiedNot specified
Precision Not specified< 6% (Plasma), < 11% (DBS), < 13% (PBMCs)
Accuracy Not specified104% - 105% (Plasma), 93% - 105% (DBS), 82% - 113% (PBMCs)

Experimental Protocols and Workflows

The following sections provide detailed, step-by-step protocols for each sample preparation technique. Accompanying each protocol is a Graphviz diagram illustrating the experimental workflow.

Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation method that effectively removes matrix interferences, leading to clean extracts and reduced matrix effects in the subsequent LC-MS/MS analysis.[3][4]

Experimental Protocol:
  • Sample Pre-treatment:

    • To 200 µL of plasma sample, add 20 µL of this compound internal standard working solution.

    • Vortex mix for 10 seconds.

    • Add 200 µL of a suitable buffer (e.g., 0.1 M zinc sulfate (B86663) or phosphate (B84403) buffer) to precipitate proteins and adjust pH.

    • Vortex mix for 30 seconds and centrifuge at 4000 rpm for 10 minutes.

  • SPE Cartridge Conditioning:

    • Condition a suitable SPE cartridge (e.g., Oasis HLB or a mixed-mode cation exchange cartridge) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.

    • Further wash with 1 mL of a stronger organic solvent (e.g., 20% methanol in water) to remove less polar interferences.

  • Elution:

    • Elute Raltegravir and this compound from the cartridge with 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile (B52724) containing a small percentage of formic acid).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

    • Vortex mix and transfer to an autosampler vial for injection.

Experimental Workflow:

SPE_Workflow plasma Plasma Sample (200 µL) is Add this compound IS plasma->is buffer Add Buffer & Centrifuge is->buffer supernatant Collect Supernatant buffer->supernatant load Load Sample supernatant->load spe_cond Condition SPE Cartridge spe_cond->load wash Wash Cartridge load->wash elute Elute Analytes wash->elute evap Evaporate to Dryness elute->evap recon Reconstitute in Mobile Phase evap->recon analysis LC-MS/MS Analysis recon->analysis

Caption: Solid-Phase Extraction (SPE) Workflow for Raltegravir Analysis.

Liquid-Liquid Extraction (LLE)

LLE is a classic sample preparation technique that separates analytes based on their differential solubility in two immiscible liquid phases. It is effective in removing proteins and highly polar or non-polar interferences.[8][9]

Experimental Protocol:
  • Sample Preparation:

    • To 200 µL of plasma sample in a polypropylene (B1209903) tube, add 25 µL of this compound internal standard working solution.

    • Vortex mix for 10 seconds.

  • Extraction:

    • Add 1 mL of an organic extraction solvent (e.g., a mixture of hexane (B92381) and methylene (B1212753) chloride (1:1, v/v) or methyl tert-butyl ether).[8][10]

    • Vortex mix vigorously for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer:

    • Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the LC-MS/MS mobile phase.

    • Vortex mix and transfer to an autosampler vial for injection.

Experimental Workflow:

LLE_Workflow plasma Plasma Sample (200 µL) is Add this compound IS plasma->is solvent Add Extraction Solvent is->solvent vortex_cent Vortex & Centrifuge solvent->vortex_cent transfer Transfer Organic Layer vortex_cent->transfer evap Evaporate to Dryness transfer->evap recon Reconstitute in Mobile Phase evap->recon analysis LC-MS/MS Analysis recon->analysis

Caption: Liquid-Liquid Extraction (LLE) Workflow for Raltegravir Analysis.

Protein Precipitation (PPT)

PPT is the simplest and fastest sample preparation method. It involves adding a precipitating agent, typically an organic solvent like acetonitrile or methanol, to denature and precipitate plasma proteins. While fast, it may be less clean than SPE or LLE, potentially leading to more significant matrix effects.[12][13]

Experimental Protocol:
  • Sample Preparation:

    • To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.

    • Vortex mix for 10 seconds.

  • Protein Precipitation:

    • Add 300 µL of cold acetonitrile (or methanol) to the sample.

    • Vortex mix vigorously for 2 minutes to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the mixture at 10,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer and Analysis:

    • Carefully transfer the supernatant to an autosampler vial for direct injection into the LC-MS/MS system.

    • Alternatively, the supernatant can be evaporated and reconstituted in the mobile phase to increase concentration and solvent compatibility.

Experimental Workflow:

PPT_Workflow plasma Plasma Sample (100 µL) is Add this compound IS plasma->is precipitant Add Precipitating Agent is->precipitant vortex_cent Vortex & Centrifuge precipitant->vortex_cent supernatant Collect Supernatant vortex_cent->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Protein Precipitation (PPT) Workflow for Raltegravir Analysis.

Conclusion

The choice of sample preparation technique for Raltegravir analysis depends on the specific requirements of the assay, such as the desired level of sensitivity, selectivity, and throughput.

  • SPE offers the cleanest extracts and is ideal for methods requiring the lowest limits of quantification and minimal matrix effects.

  • LLE provides a good balance between cleanliness and ease of use.

  • PPT is the fastest method and is suitable for high-throughput applications where some degree of matrix effect can be tolerated and compensated for by the deuterated internal standard.

All three methods, when properly validated and implemented with this compound as the internal standard, can provide accurate and reliable quantification of Raltegravir in biological matrices, supporting critical drug development and clinical research activities.

References

Application Note: High-Recovery Liquid-Liquid Extraction Protocol for Raltegravir from Human Plasma Using Raltegravir-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and reliable liquid-liquid extraction (LLE) protocol for the quantification of Raltegravir (B610414) in human plasma. The method employs Raltegravir-d6 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. This protocol is optimized for use with LC-MS/MS analysis and is suitable for pharmacokinetic studies and therapeutic drug monitoring. The procedure consistently yields high recovery rates and minimizes matrix effects, providing a sensitive and specific assay for Raltegravir.

Introduction

Raltegravir is a potent antiretroviral drug, the first approved integrase strand transfer inhibitor for the treatment of HIV-1 infection.[1] Accurate measurement of Raltegravir concentrations in biological matrices is crucial for clinical and research applications. Liquid-liquid extraction is a widely used sample preparation technique that offers a high degree of sample cleanup by separating the analyte from endogenous interferences. The use of a stable isotope-labeled internal standard like this compound is critical for correcting for variability in extraction efficiency and matrix effects, thereby improving the accuracy and precision of the analytical method.[2]

Experimental Protocol

This protocol is adapted from established methods for Raltegravir extraction.[2][3][4]

Materials and Reagents:

  • Human plasma (collected in K2EDTA tubes)

  • Raltegravir reference standard

  • This compound internal standard

  • Hexane (HPLC grade)

  • Methylene chloride (HPLC grade)

  • Ammonium (B1175870) acetate (B1210297) buffer (200 mM, pH 4.0)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Microcentrifuge tubes (1.5 mL)

  • 96-well deep-well plates (optional, for high-throughput processing)

Equipment:

  • Calibrated pipettes

  • Vortex mixer

  • Centrifuge

  • Sample concentrator (e.g., nitrogen evaporator)

  • LC-MS/MS system

Stock and Working Solutions Preparation:

  • Raltegravir Stock Solution (1 mg/mL): Accurately weigh and dissolve Raltegravir in methanol.

  • This compound Working Internal Standard Solution (Concentration to be optimized based on analytical sensitivity): Prepare a working solution of this compound in 50% methanol/water.

  • Calibration Standards and Quality Control (QC) Samples: Prepare a series of calibration standards and QC samples by spiking appropriate volumes of the Raltegravir stock solution into blank human plasma.

Sample Preparation Workflow:

G cluster_sample_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis plasma 1. Plasma Sample (100-200 µL) is_add 2. Add this compound (IS) plasma->is_add buffer_add 3. Add Ammonium Acetate Buffer (pH 4.0) is_add->buffer_add vortex1 4. Vortex buffer_add->vortex1 solvent_add 5. Add Hexane:Methylene Chloride (1:1, v/v) vortex1->solvent_add vortex2 6. Vortex/Mix solvent_add->vortex2 centrifuge 7. Centrifuge vortex2->centrifuge supernatant_transfer 8. Transfer Organic Layer centrifuge->supernatant_transfer evaporate 9. Evaporate to Dryness supernatant_transfer->evaporate reconstitute 10. Reconstitute in Mobile Phase evaporate->reconstitute inject 11. Inject into LC-MS/MS reconstitute->inject

Caption: Liquid-Liquid Extraction Workflow for Raltegravir.

Detailed Procedure:

  • Sample Aliquoting: Pipette 100 µL of human plasma (calibration standards, QCs, or unknown samples) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add an appropriate volume of the this compound working internal standard solution to each tube.

  • Acidification: Add 150 µL of 200 mM ammonium acetate buffer (pH 4.0) to each tube.[3]

  • Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing.

  • Extraction Solvent Addition: Add 1.2 mL of a hexane:methylene chloride (1:1, v/v) solution to each tube.[3]

  • Extraction: Vortex the samples vigorously for 5 minutes to facilitate the extraction of Raltegravir and the internal standard into the organic phase.

  • Centrifugation: Centrifuge the samples at approximately 12,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase used for the LC-MS/MS analysis.

  • Analysis: Inject an appropriate volume of the reconstituted sample into the LC-MS/MS system for analysis.

Performance Characteristics

The following tables summarize the expected performance characteristics of this method based on published data for similar LLE protocols for Raltegravir.

Table 1: Method Validation Parameters

ParameterTypical ValueReference
Linearity Range2 - 6000 ng/mL[4]
Mean Extraction Recovery (Raltegravir)87% - 92.6%[2][4]
Mean Extraction Recovery (Internal Standard)91.8%[4]
Inter-day Precision (%CV)< 10.4%[5]
Intra-day Precision (%CV)< 7.9%[6]
Accuracy94.8% - 106.8%[2]

Table 2: LC-MS/MS Parameters

ParameterTypical SettingReference
Chromatography
ColumnC18 reverse-phase[2][4]
Mobile PhaseAcetonitrile/Water with 0.1% Formic Acid[3]
Flow Rate0.5 mL/min[2]
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive or Negative[4][7]
Raltegravir Transition (m/z)445.2 -> 361.2 (Positive) or 443.1 -> 316.1 (Negative)[4][7]
This compound Transition (m/z)451.1 -> 367.2 (Positive)[7]

Discussion

This liquid-liquid extraction protocol provides a clean sample extract, which is crucial for minimizing ion suppression in the mass spectrometer and ensuring the longevity of the analytical column. The use of a stable isotope-labeled internal standard, this compound, is essential for compensating for any sample-to-sample variations during the extraction process and potential matrix effects, leading to highly reliable and reproducible results. The described method is sensitive, with a wide linear range suitable for various clinical and research applications. The extraction recovery for Raltegravir is consistently high, typically exceeding 85%.[2][4]

Conclusion

The detailed liquid-liquid extraction protocol using this compound as an internal standard is a robust and effective method for the quantification of Raltegravir in human plasma. This application note provides researchers, scientists, and drug development professionals with a comprehensive guide to implementing this high-recovery and precise analytical method.

References

Solid-Phase Extraction Protocol for the Quantification of Raltegravir in Human Plasma using Raltegravir-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Raltegravir (B610414) is a potent anti-retroviral agent belonging to the class of HIV integrase strand transfer inhibitors.[1] It is utilized in the treatment of human immunodeficiency virus (HIV) infection.[1] Accurate and reliable quantification of Raltegravir in biological matrices, such as human plasma, is crucial for therapeutic drug monitoring and pharmacokinetic studies. This application note details a robust solid-phase extraction (SPE) method for the selective extraction of Raltegravir from human plasma, utilizing its deuterated stable isotope, Raltegravir-d6, as an internal standard (IS) to ensure high accuracy and precision. The subsequent analysis is typically performed using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

Principle

This method employs a solid-phase extraction procedure to isolate Raltegravir and its internal standard, this compound, from plasma proteins and other endogenous interferences. The optimized SPE protocol demonstrates high and consistent recovery for both the analyte and the internal standard. The use of a stable isotope-labeled internal standard is critical as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more accurate and precise quantification.

Experimental Protocols

Materials and Reagents
  • Raltegravir reference standard

  • This compound internal standard

  • HPLC-grade methanol (B129727)

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Formic acid

  • Ammonium acetate

  • Human plasma (drug-free)

  • SPE cartridges (e.g., C18)

Instrumentation
  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Solid-Phase Extraction manifold

  • HPLC system coupled with a tandem mass spectrometer (MS/MS)

Preparation of Stock and Working Solutions
  • Raltegravir Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Raltegravir reference standard in a 1:1 (v/v) mixture of acetonitrile and water to obtain a final concentration of 1 mg/mL.

  • This compound Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in a 1:1 (v/v) mixture of acetonitrile and water.

  • Working Solutions: Prepare serial dilutions of the Raltegravir stock solution in a suitable solvent (e.g., 50% acetonitrile in water) to create calibration standards and quality control (QC) samples at various concentrations. A working internal standard solution of this compound should also be prepared by diluting the stock solution.

Sample Preparation and Solid-Phase Extraction (SPE) Protocol
  • Sample Pre-treatment: To 200 µL of human plasma sample, add 20 µL of the this compound internal standard working solution. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition the SPE cartridges by passing 1.5 mL of methanol followed by 1.5 mL of ultrapure water.[2]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of ultrapure water to remove polar interferences.[2]

  • Drying: Dry the cartridge by applying a vacuum for a specified time or by passing air through it to remove excess water.[2]

  • Elution: Elute Raltegravir and this compound from the cartridge with 0.5 mL of methanol into a clean collection tube.[2]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

The analysis of the extracted samples is typically performed on a reverse-phase C18 column. The mobile phase often consists of a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol), run in a gradient mode. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for Raltegravir and this compound.

Quantitative Data Summary

The following tables summarize the performance characteristics of the SPE method for Raltegravir, as compiled from various studies.

Parameter Raltegravir Internal Standard Reference
Extraction Recovery 87% - 92.6%90% - 91.8% (Diazepam or Raltegravir-d3)[3][4][5]
Linearity Range 2.0 - 6000 ng/mLN/A[5]
Intra-day Precision (%CV) 1.4% - 3.8%N/A[1][6]
Inter-day Precision (%CV) 2.4% - 7.9%N/A[1][6]
Intra-day Accuracy (%Bias) 97.5% - 104.4%N/A[1][6]
Inter-day Accuracy (%Bias) 97.5% - 104.4%N/A[1][6]

Note: The internal standard used in the cited references may vary. The data presented here is a compilation to demonstrate the general performance of SPE methods for Raltegravir.

Visualizations

Experimental Workflow

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis plasma Human Plasma Sample (200 µL) is This compound IS pretreatment Vortex Mix is->pretreatment conditioning 1. Condition SPE Cartridge (Methanol, Water) pretreatment->conditioning loading 2. Load Sample conditioning->loading washing 3. Wash Cartridge (Water) loading->washing drying 4. Dry Cartridge washing->drying elution 5. Elute Analytes (Methanol) drying->elution evaporation Evaporate Eluate elution->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution analysis HPLC-MS/MS Analysis reconstitution->analysis

Caption: Workflow of the solid-phase extraction method for Raltegravir.

Logical Relationship of Method Validation

Validation_Relationship cluster_performance Performance Characteristics cluster_metrics Key Validation Metrics method Validated SPE-LC-MS/MS Method accuracy Accuracy method->accuracy precision Precision method->precision selectivity Selectivity method->selectivity sensitivity Sensitivity (LLOQ) method->sensitivity recovery Recovery method->recovery matrix_effect Matrix Effect method->matrix_effect stability Stability method->stability bias % Bias accuracy->bias cv % CV (RSD) precision->cv s2n Signal-to-Noise sensitivity->s2n percent_recovery % Recovery recovery->percent_recovery

Caption: Key parameters for bioanalytical method validation.

Conclusion

The solid-phase extraction method detailed in this application note provides a reliable and efficient means of extracting Raltegravir and its internal standard, this compound, from human plasma. This protocol, when coupled with HPLC-MS/MS analysis, offers the high sensitivity, selectivity, and accuracy required for clinical and research applications. The use of a deuterated internal standard is paramount in minimizing variability and ensuring the integrity of the quantitative results.

References

Application Note: High-Sensitivity Quantification of Intracellular Raltegravir Using Raltegravir-d6 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Raltegravir (B610414) (RAL) is a potent antiretroviral agent from the class of integrase strand transfer inhibitors (INSTIs) used in the treatment of Human Immunodeficiency Virus (HIV) infection.[1] As raltegravir's therapeutic target, the HIV integrase enzyme, is located within the host cell, the measurement of intracellular drug concentrations is crucial for understanding its pharmacokinetics (PK) and pharmacodynamics (PD), ultimately helping to optimize therapeutic strategies. Raltegravir exhibits significant inter-patient variability in plasma concentrations, which may not accurately reflect the intracellular drug exposure.[2] Therefore, direct measurement of intracellular raltegravir levels in cells like peripheral blood mononuclear cells (PBMCs) provides a more accurate metric of the drug's availability at the site of action.[2][3]

This application note describes a robust and sensitive method for the quantification of intracellular raltegravir in human cell extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol incorporates Raltegravir-d6, a stable isotope-labeled internal standard, to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis.[1][4][5]

Principle of the Method

This method involves the extraction of raltegravir from cultured cells or patient-derived PBMCs, followed by protein precipitation. This compound is introduced as an internal standard at the beginning of the sample preparation to account for any analyte loss during the procedure. The extracted sample is then analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using electrospray ionization in positive ion mode. The concentration of raltegravir is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.

Materials and Reagents

  • Raltegravir potassium salt (analytical standard)

  • This compound (internal standard)[1]

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Phosphate-buffered saline (PBS)

  • Human peripheral blood mononuclear cells (PBMCs) or other relevant cell lines

  • Cell culture medium (e.g., RPMI-1640)

  • Fetal bovine serum (FBS)

  • 70% Methanol for cell lysis[2][6]

  • Protein precipitation solution (e.g., acetonitrile with internal standard)

Experimental Workflow

The overall experimental workflow for the quantification of intracellular raltegravir is depicted below.

Workflow Experimental Workflow for Intracellular Raltegravir Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cell_culture Cell Culture & Incubation with Raltegravir cell_harvest Cell Harvesting & Washing cell_culture->cell_harvest cell_lysis Cell Lysis with 70% Methanol cell_harvest->cell_lysis add_is Addition of this compound Internal Standard cell_lysis->add_is protein_precip Protein Precipitation add_is->protein_precip centrifugation Centrifugation protein_precip->centrifugation supernatant_transfer Supernatant Transfer for Analysis centrifugation->supernatant_transfer lc_separation Liquid Chromatography Separation supernatant_transfer->lc_separation ms_detection Tandem Mass Spectrometry Detection lc_separation->ms_detection peak_integration Peak Integration & Ratio Calculation ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_calc Intracellular Concentration Calculation calibration_curve->concentration_calc

Caption: Workflow from cell sample preparation to data analysis.

Detailed Protocols

Preparation of Stock Solutions and Calibration Standards
  • Raltegravir Stock Solution (1 mg/mL): Accurately weigh and dissolve raltegravir potassium salt in 50% acetonitrile in water to obtain a final concentration of 1 mg/mL.[2]

  • This compound Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the raltegravir stock solution in 70% methanol to create working standards for the calibration curve. A suggested range for the final concentrations in the assay is 0.0023 to 9.2 ng/mL.[2][6]

  • Internal Standard Working Solution: Dilute the this compound stock solution in the protein precipitation solvent (e.g., acetonitrile) to a final concentration of 50 pg/µL.[7]

  • Calibration Curve Preparation: Add a fixed volume of each raltegravir working standard to a blank matrix (lysate from untreated cells) to construct the calibration curve.

Cell Culture and Treatment
  • Culture PBMCs or a relevant cell line (e.g., CEM.ss cells) in appropriate cell culture medium supplemented with FBS.

  • Seed the cells at a desired density (e.g., 4 x 10^5 cells/mL) and incubate under standard conditions (37°C, 5% CO2).[8]

  • Treat the cells with the desired concentrations of raltegravir for a specified duration.

Sample Preparation for Intracellular Analysis
  • Cell Harvesting: After incubation, harvest the cells by centrifugation (e.g., 400 x g for 10 minutes).

  • Cell Washing: Resuspend the cell pellet in cold PBS and centrifuge again to remove extracellular drug. Repeat this washing step.

  • Cell Lysis: Resuspend the final cell pellet in a known volume of cold 70% methanol (e.g., 500 µL) to lyse the cells and extract the intracellular contents.[2]

  • Addition of Internal Standard and Protein Precipitation: Add a precise volume of the this compound internal standard working solution to the cell lysate. Vortex to mix.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Sample Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: A C18 reverse-phase column (e.g., Waters Atlantis T3 C18, 50 x 2.1 mm, 3 µm particle size) is suitable for separation.[5]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.3-0.5 mL/min.

    • Gradient: A linear gradient from low to high organic phase (acetonitrile) is used to elute raltegravir and its internal standard.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for raltegravir and this compound.

Data Analysis and Quantitative Results

The concentration of raltegravir in the samples is determined using the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratios of the standards against their known concentrations. A weighted linear regression (1/x²) is typically used for the curve fitting.[2]

Assay Performance Characteristics
ParameterTypical ValueReference
Linearity Range0.0023 - 9.2 ng/mL[2][6][8]
Lower Limit of Quantification (LLOQ)0.0023 ng/mL[2]
Inter-assay Precision (%CV)≤ 11.4%[4]
Inter-assay Accuracy (%Bias)≤ ± 8.5%[4]
Representative Intracellular Raltegravir Concentrations
Dosing RegimenCell TypeIntracellular Cmin (ng/mL)Intracellular Cmax (ng/mL)Intracellular/Plasma RatioReference
400 mg twice dailyPBMCs2.9 (GM)27.5 (GM)0.053[8]
400 mg single dosePBMCs-383 nM (GM)0.112[9]

GM: Geometric Mean

Raltegravir Mechanism of Action

The following diagram illustrates the mechanism of action of raltegravir in inhibiting HIV replication.

HIV_Inhibition Raltegravir Mechanism of Action cluster_virus HIV Lifecycle cluster_drug Drug Action viral_rna Viral RNA reverse_transcription Reverse Transcription viral_rna->reverse_transcription viral_dna Viral DNA reverse_transcription->viral_dna integration Integration viral_dna->integration provirus Provirus integration->provirus transcription_translation Transcription & Translation provirus->transcription_translation viral_proteins New Viral Proteins & RNA transcription_translation->viral_proteins assembly_budding Assembly & Budding viral_proteins->assembly_budding new_virion New Virion assembly_budding->new_virion raltegravir Raltegravir raltegravir->integration Inhibits

Caption: Raltegravir inhibits the integration of viral DNA into the host genome.

Conclusion

The use of this compound as an internal standard in LC-MS/MS assays provides a highly accurate, sensitive, and reproducible method for the quantification of intracellular raltegravir. This technique is an invaluable tool for pharmacokinetic studies, therapeutic drug monitoring, and research into the cellular mechanisms of antiretroviral drugs. The detailed protocol and performance characteristics presented in this application note offer a solid foundation for researchers, scientists, and drug development professionals to implement this methodology in their laboratories.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects in Raltegravir LC-MS/MS Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Raltegravir (B610414).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my Raltegravir assay?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte, such as Raltegravir, by co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1] These effects can lead to inaccurate and imprecise quantification, compromising the reliability of your results.[1]

Q2: I am observing low signal intensity for Raltegravir. Could this be due to matrix effects?

A2: Yes, low signal intensity, particularly ion suppression, is a common manifestation of matrix effects.[1] Endogenous components from the biological matrix can compete with Raltegravir for ionization in the MS source, leading to a reduced signal.

Q3: How can I determine if my Raltegravir assay is experiencing matrix effects?

A3: The most common method is the post-extraction spike analysis. This involves comparing the peak area of Raltegravir in a neat solution to the peak area of Raltegravir spiked into an extracted blank matrix sample. A significant difference in peak areas indicates the presence of matrix effects.[1] Another qualitative method is post-column infusion, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.

Q4: Is a stable isotope-labeled internal standard (SIL-IS) for Raltegravir necessary?

A4: While not strictly mandatory if you can demonstrate the absence of matrix effects, using a SIL-IS, such as Raltegravir-d3 or Raltegravir-¹³C-d₃, is highly recommended.[2] A SIL-IS co-elutes with Raltegravir and experiences similar matrix effects, allowing for effective compensation and more accurate and precise quantification.

Q5: Several published methods for Raltegravir report "no significant matrix effect." Does this mean I will not encounter them?

A5: Not necessarily. The absence of significant matrix effects is specific to the detailed experimental conditions of the published method, including the sample preparation technique, chromatography, and the specific patient population or matrix source.[3][4] Any deviation from these conditions in your laboratory could lead to the emergence of matrix effects. It is crucial to validate the method with your own matrix lots.

Troubleshooting Guides

Guide 1: Diagnosing and Quantifying Matrix Effects

If you suspect matrix effects are impacting your Raltegravir assay, follow this guide to diagnose and quantify the issue.

Step 1: Perform a Post-Extraction Spike Experiment

This experiment will allow you to calculate the Matrix Factor (MF), which quantitatively assesses the extent of ion suppression or enhancement.

  • Workflow for Assessing Matrix Effect:

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calc Calculation cluster_interpret Interpretation prep_a Prepare Set A: Raltegravir in Neat Solution spike_b Spike Raltegravir into Set B post-extraction analyze_a Analyze Set A prep_a->analyze_a prep_b Prepare Set B: Blank Matrix Extract analyze_b Analyze Set B spike_b->analyze_b get_pa_a Obtain Peak Area A analyze_a->get_pa_a get_pa_b Obtain Peak Area B analyze_b->get_pa_b calc_mf Calculate Matrix Factor: MF = Peak Area B / Peak Area A get_pa_a->calc_mf get_pa_b->calc_mf mf_suppress MF < 0.85 Ion Suppression calc_mf->mf_suppress mf_enhance MF > 1.15 Ion Enhancement calc_mf->mf_enhance mf_ok 0.85 ≤ MF ≤ 1.15 No Significant Matrix Effect calc_mf->mf_ok

Workflow for Matrix Effect Assessment.

Step 2: Interpret the Matrix Factor (MF)

  • MF = 1: No matrix effect.

  • MF < 1: Ion suppression (e.g., an MF of 0.7 indicates 30% signal suppression).

  • MF > 1: Ion enhancement.

A common acceptance criterion for matrix factor is between 0.85 and 1.15.

Guide 2: Mitigating Matrix Effects

If you have confirmed the presence of significant matrix effects, use the following strategies to mitigate them.

Strategy 1: Improve Sample Preparation

The goal of sample preparation is to remove interfering endogenous components from the matrix before LC-MS/MS analysis. The table below provides an illustrative comparison of common techniques.

Sample Preparation TechniqueTypical Matrix Factor (MF) Range (Illustrative)Raltegravir RecoveryThroughputRecommendation
Protein Precipitation (PPT) 0.60 - 1.10>90%[5][6]HighQuick screening, but may require further optimization if significant matrix effects are observed.
Liquid-Liquid Extraction (LLE) 0.85 - 1.05~80-93%[2][4]MediumGood for removing phospholipids; can be very effective for Raltegravir.[2]
Solid-Phase Extraction (SPE) 0.90 - 1.10>90%Low to MediumProvides the cleanest extracts and is very effective at minimizing matrix effects.

Note: The Matrix Factor range is illustrative and can vary based on the specific protocol and matrix. A study on Raltegravir using a specific LLE protocol found IS-normalized matrix factors ranging from 0.992 to 0.999, indicating a very clean extract.[7]

Strategy 2: Optimize Chromatographic Conditions

  • Increase Chromatographic Retention: Ensure Raltegravir does not elute in the first part of the chromatogram where many highly polar and interfering matrix components often elute.

  • Use a Different Column Chemistry: A column with a different stationary phase may provide better separation of Raltegravir from interfering components.

  • Adjust Mobile Phase Gradient: A shallower gradient can improve the resolution between Raltegravir and co-eluting interferences.

Strategy 3: Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS)

This is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography. A SIL-IS for Raltegravir (e.g., Raltegravir-d3) will have nearly identical chemical and physical properties and will be affected by matrix effects in the same way as the unlabeled drug. This allows for a reliable correction of the signal.

  • Troubleshooting Logic for Matrix Effects:

start Matrix Effect Suspected assess Assess Matrix Effect (Post-Extraction Spike) start->assess is_me Significant Matrix Effect? assess->is_me no_me No Significant Matrix Effect is_me->no_me No improve_sp Improve Sample Prep (PPT -> LLE/SPE) is_me->improve_sp Yes end Assay Validated no_me->end optimize_lc Optimize Chromatography improve_sp->optimize_lc use_sil Use SIL-IS optimize_lc->use_sil reassess Re-assess Matrix Effect use_sil->reassess reassess->is_me

Decision tree for troubleshooting matrix effects.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
  • Prepare Set A (Neat Solution): Spike Raltegravir and its SIL-IS (if used) into the final reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).

  • Prepare Set B (Post-Extraction Spike): a. Extract at least six different lots of blank biological matrix using your established sample preparation protocol. b. After the final evaporation step, spike the same known concentration of Raltegravir and SIL-IS into the dried extracts. c. Reconstitute the samples with the final mobile phase.

  • Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak areas for the analyte and IS.

  • Calculation:

    • Matrix Factor (MF): MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • IS-Normalized MF: IS-Normalized MF = (Matrix Factor of Analyte) / (Matrix Factor of IS)

    • The coefficient of variation (%CV) of the IS-normalized MF across the different lots should be ≤15%.

Protocol 2: Sample Preparation Methods

A. Protein Precipitation (PPT)

  • To 100 µL of plasma sample, add the internal standard.

  • Add 300 µL of cold acetonitrile (B52724) (or methanol).

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase for injection.

B. Liquid-Liquid Extraction (LLE)

  • To 100 µL of plasma sample, add the internal standard.

  • Add 50 µL of a buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 5).

  • Add 600 µL of an organic solvent (e.g., a mixture of methylene (B1212753) chloride and n-hexane).[2]

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 x g for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase.

C. Solid-Phase Extraction (SPE)

  • Condition a mixed-mode SPE cartridge with methanol (B129727) followed by water.

  • Load the pre-treated plasma sample (diluted with an acidic solution).

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute Raltegravir with a stronger organic solvent, often containing a small amount of base (e.g., 5% ammonium hydroxide (B78521) in methanol).

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in the mobile phase.

References

Technical Support Center: Raltegravir-d6 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals optimizing mass spectrometry parameters for Raltegravir-d6.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass transitions (MRM) for this compound?

A1: The most commonly used precursor ion for this compound is [M+H]⁺ at m/z 451.1. The product ions can vary, but a common transition is m/z 367.2.[1] For negative ionization mode, the precursor ion is [M-H]⁻ at m/z 449.1, with a potential product ion around m/z 319.0, analogous to the fragmentation of unlabeled Raltegravir (B610414).[2]

Q2: Which ionization mode is recommended for this compound analysis, positive or negative?

A2: Both positive and negative electrospray ionization (ESI) modes have been successfully used for the analysis of Raltegravir and its deuterated analogs.[1][2] Positive ion mode is frequently cited, monitoring the [M+H]⁺ ion.[1] However, negative ion mode can also provide good sensitivity and may be less prone to certain matrix effects.[2] The choice between positive and negative mode may depend on the specific matrix and instrumentation used.

Q3: What are the key fragmentations of Raltegravir that are relevant for this compound?

A3: Understanding the fragmentation of Raltegravir is crucial for optimizing parameters for its deuterated form. In positive ion mode, a common fragmentation involves the loss of the N-methyl-1H-1,2,4-triazole-1-carboxamide group. For Raltegravir (m/z 445.2), a key product ion is observed at m/z 361.2.[1] For this compound (m/z 451.1), the corresponding product ion would be expected at m/z 367.2.[1] In negative ion mode, a major fragmentation pathway for Raltegravir (m/z 443.1) results in a product ion at m/z 316.1.[2][3] For this compound, a similar fragmentation would yield a product ion at approximately m/z 319.0.[2]

Q4: What type of internal standard is suitable for Raltegravir analysis?

A4: A stable isotope-labeled version of the analyte is the ideal internal standard. This compound itself is a deuterated form of Raltegravir and is often used as an internal standard for the quantification of unlabeled Raltegravir.[4] When quantifying this compound, a different stable isotope-labeled version, such as ¹³C₆-Raltegravir, could be used if available.[5] If not, a structurally similar molecule with similar ionization and chromatographic properties that is not present in the sample can be considered.

Troubleshooting Guide

Issue 1: Low Signal Intensity or Poor Sensitivity

Potential Cause Troubleshooting Step
Suboptimal Ion Source ParametersOptimize spray voltage, gas flows (nebulizer, auxiliary, and sheath gas), and ion transfer tube/capillary temperature.[6][7]
Inefficient IonizationEvaluate both positive and negative ESI modes. For Raltegravir, both have been shown to be effective.[1][2]
Incorrect MRM TransitionVerify the precursor and product ion masses for this compound. Infuse a standard solution to confirm the most intense and stable fragment.
Matrix EffectsDilute the sample or improve sample cleanup. Protein precipitation is a common first step, but more rigorous solid-phase extraction (SPE) may be needed.[6]
Incompatible Mobile PhaseEnsure the mobile phase pH is appropriate for the chosen ionization mode. Formic acid (0.1%) is commonly used for positive mode, while ammonium (B1175870) formate (B1220265) can be used for negative mode.[1][2]

Issue 2: Poor Peak Shape or Tailing

Potential Cause Troubleshooting Step
Column OverloadReduce the injection volume or the concentration of the sample.
Secondary Interactions with ColumnConsider a different column chemistry. A C18 column is commonly used.[1][2] Ensure the mobile phase composition is optimal.
Inappropriate Mobile PhaseAdjust the organic-to-aqueous ratio or the pH of the mobile phase.
Sample Solvent EffectsEnsure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.

Issue 3: High Background Noise or Interferences

| Potential Cause | Troubleshooting Step | | Contaminated Mobile Phase or LC System | Use high-purity solvents and additives. Flush the LC system thoroughly. | | Matrix Interferences | Improve the sample preparation method (e.g., from protein precipitation to SPE or liquid-liquid extraction).[5] | | Co-eluting Compounds | Optimize the chromatographic gradient to better separate the analyte from interfering peaks. |

Experimental Protocols

1. Sample Preparation: Protein Precipitation

This protocol is a general method for extracting Raltegravir and its internal standard from plasma.

  • To 50 µL of plasma sample, add 100 µL of an internal standard solution prepared in acetonitrile.[7]

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.[6]

  • Transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in an appropriate volume of the initial mobile phase.[7]

2. LC-MS/MS Analysis

The following are typical starting parameters for the analysis of this compound. Optimization will be required for your specific instrumentation and application.

Table 1: Example Liquid Chromatography Parameters

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water[1]
Mobile Phase B Acetonitrile[6]
Flow Rate 0.3 mL/min[6]
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Start at 5% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

Table 2: Example Mass Spectrometry Parameters

ParameterPositive Ion ModeNegative Ion Mode
Ionization Mode ESI+ESI-
Spray Voltage 3.0 kV[6]-4.5 kV[2]
Vaporizer/Heater Temp. 350 °C[6]300 °C[2]
Sheath Gas 50 (arbitrary units)[6]60 psig[2]
Auxiliary Gas 10 (arbitrary units)[6]50 psig[2]
Collision Gas ArgonNitrogen[2]
This compound MRM 451.1 -> 367.2[1]449.1 -> 319.0 (estimated)[2]
Collision Energy Optimized by infusion-27 eV (for Raltegravir)[2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject Sample reconstitute->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (MRM Mode) lc->ms quant Quantification ms->quant report Generate Report quant->report

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic cluster_source Ion Source Optimization cluster_mrm MRM Verification cluster_sample Sample & Matrix Effects start Low Signal Intensity? check_params Optimize Voltages & Gas Flows start->check_params Yes check_mode Switch Ionization Mode (Positive/Negative) check_params->check_mode verify_masses Confirm Precursor/Product Ions check_mode->verify_masses infuse Infuse Standard for Tuning verify_masses->infuse improve_cleanup Enhance Sample Cleanup (SPE) infuse->improve_cleanup dilute Dilute Sample improve_cleanup->dilute end Signal Improved dilute->end

Caption: Troubleshooting logic for low signal intensity.

References

Addressing ion suppression in Raltegravir quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Raltegravir. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimental analysis, with a primary focus on addressing ion suppression in LC-MS/MS workflows.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in Raltegravir quantification?

A1: Ion suppression is a matrix effect that occurs during LC-MS/MS analysis when co-eluting endogenous or exogenous compounds interfere with the ionization of the target analyte, in this case, Raltegravir. This interference leads to a decreased analyte signal, which can significantly impact the accuracy, precision, and sensitivity of the quantification.[1] Key sources of ion suppression in biological matrices like plasma include phospholipids, proteins, and salts. Given that Raltegravir is often analyzed in complex biological fluids, understanding and mitigating ion suppression is critical for reliable pharmacokinetic and therapeutic drug monitoring studies.

Q2: What are the primary causes of ion suppression when analyzing Raltegravir in plasma?

A2: The primary culprits behind ion suppression in Raltegravir plasma analysis are endogenous matrix components that are not adequately removed during sample preparation. These include:

  • Phospholipids: These are major components of cell membranes and are abundant in plasma. They are known to be a significant cause of ion suppression in reversed-phase chromatography.[2][3]

  • Proteins: Although most large proteins are removed during initial sample processing, residual proteins and peptides can still co-elute with Raltegravir and cause ion suppression.

  • Salts and other small molecules: High concentrations of salts from buffers or the biological matrix itself can also interfere with the ionization process.

Additionally, exogenous factors such as plasticizers from lab consumables or mobile phase additives can contribute to ion suppression.

Q3: How can I detect ion suppression in my Raltegravir assay?

A3: A common method to assess ion suppression is the post-column infusion experiment. In this technique, a constant flow of a Raltegravir standard solution is introduced into the mobile phase after the analytical column but before the mass spectrometer's ion source. A blank, extracted matrix sample is then injected onto the column. Any dip in the constant baseline signal of Raltegravir at the retention time of interfering components indicates the presence of ion suppression.

Troubleshooting Guides

Issue 1: Low signal intensity and poor reproducibility for Raltegravir.

This issue is often a direct consequence of ion suppression. The following troubleshooting steps can help identify and resolve the problem.

Troubleshooting Workflow for Low Signal Intensity

cluster_0 Start: Low Signal & Poor Reproducibility cluster_1 Phase 1: Investigate Sample Preparation cluster_2 Phase 2: Optimize Chromatography cluster_3 Phase 3: Verify with Internal Standard cluster_4 Resolution start Low Signal/Poor Reproducibility Observed ppt Protein Precipitation (PPT) start->ppt Current Method? gradient Modify Gradient start->gradient Optimize Separation is Use Stable Isotope-Labeled IS start->is Crucial for compensation lle Liquid-Liquid Extraction (LLE) ppt->lle If suppression persists spe Solid-Phase Extraction (SPE) lle->spe If suppression persists spe->gradient If further optimization is needed end Signal Improved & Reproducible spe->end column Change Column Chemistry gradient->column column->is is->end cluster_0 Start: Suspected Metabolite Interference cluster_1 Phase 1: Chromatographic Resolution cluster_2 Phase 2: Mass Spectrometry Confirmation cluster_3 Resolution start Interfering Peak Observed gradient Optimize LC Gradient start->gradient Primary Approach column Evaluate Different Column Chemistries gradient->column If separation is insufficient end Raltegravir Peak Resolved and Accurately Quantified gradient->end If successful mrm Select Unique MRM Transitions column->mrm If co-elution persists mrm->end cluster_0 Electrospray Ionization (ESI) Process cluster_1 Ion Suppression Mechanisms cluster_2 Outcome droplet Charged Droplet from ESI Needle (Raltegravir + Matrix Components) evaporation Solvent Evaporation droplet->evaporation fission Coulombic Fission evaporation->fission gas_phase Gas-Phase Raltegravir Ions fission->gas_phase outcome Reduced Raltegravir Signal at Detector gas_phase->outcome Leads to competition Competition for Charge at Droplet Surface competition->fission Inhibits viscosity Increased Droplet Viscosity & Surface Tension viscosity->evaporation Hinders neutralization Gas-Phase Neutralization neutralization->gas_phase Reduces

References

Technical Support Center: Raltegravir UPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize carryover in Raltegravir UPLC analysis.

Troubleshooting Guide: Minimizing Raltegravir Carryover

Carryover, the appearance of an analyte from a previous injection in a subsequent chromatogram, can significantly impact the accuracy and reliability of quantitative UPLC analysis. Raltegravir, due to its physicochemical properties, may be prone to carryover if the UPLC system is not properly optimized. This guide provides a systematic approach to identifying and mitigating carryover issues.

Initial Assessment

  • Confirm Carryover: Inject a blank solvent immediately after a high-concentration Raltegravir standard or sample. The presence of a peak at the retention time of Raltegravir in the blank injection confirms carryover.

  • Characterize the Carryover: Perform multiple blank injections after the high-concentration sample.

    • Decreasing peak area: If the Raltegravir peak area decreases with each subsequent blank injection, the carryover is likely originating from the autosampler (e.g., needle, injection valve).

    • Constant peak area: If the peak area remains relatively constant across multiple blank injections, it may indicate a contaminated mobile phase, blank solvent, or a saturated column.

Troubleshooting Strategies

The most common source of carryover is the autosampler. The following strategies focus on optimizing the autosampler wash protocol.

1. Optimize Wash Solvent Composition

The ideal wash solvent should effectively solubilize Raltegravir and be compatible with the mobile phase. Given Raltegravir's solubility profile—soluble in water with increasing solubility at higher pH, and also soluble in organic solvents like DMSO and methanol (B129727)—several options can be explored.

  • Recommendation: Start with a wash solvent that is stronger than the initial mobile phase conditions. A good starting point is a mixture of the strong organic solvent used in the mobile phase and water.

  • For Raltegravir:

    • Option 1 (Organic Strength): A high percentage of acetonitrile (B52724) or methanol in water (e.g., 75-90% organic).

    • Option 2 (pH Modification): Given Raltegravir's increased solubility at higher pH (pKa ≈ 6.3), a slightly basic wash solution can be highly effective. A solution of 0.1% ammonium (B1175870) hydroxide (B78521) in a mixture of water and organic solvent is a common choice for basic compounds. Caution: Ensure the pH of the wash solvent is compatible with your UPLC system components.

    • Option 3 (Alternative Solvents): For stubborn carryover, consider adding a small percentage of a stronger, miscible solvent like isopropanol (B130326) (IPA) or dimethyl sulfoxide (B87167) (DMSO) to the wash solution.

2. Optimize Wash Program

Modern UPLC systems offer programmable pre-injection and post-injection needle washes.

  • Post-injection wash: This is the most critical wash step, cleaning the exterior of the needle after the sample has been injected. Increase the duration of the post-injection wash.

  • Pre-injection wash: This step cleans the needle before it aspirates the sample, which can be useful if there is a possibility of the needle being contaminated from the previous cycle.

  • Multiple Wash Solvents: Some autosamplers allow for the use of multiple wash solvents. A multi-step wash program using a sequence of solvents (e.g., a high-organic wash followed by an aqueous wash) can be very effective.

3. System and Method Considerations

  • Injection Valve: The injection valve can be a source of carryover. Ensure it is properly maintained and consider a cleaning cycle for the valve if carryover persists.

  • Column: While less common, the column can contribute to carryover. Ensure the column is not overloaded and is adequately flushed with a strong solvent after each run.

  • Sample Diluent: The composition of the sample diluent can impact carryover. Whenever possible, dissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a small peak at the retention time of Raltegravir in my blank injections. What is the first thing I should check?

A1: The first step is to confirm that you are observing true carryover. Inject a blank solvent immediately following a high concentration standard of Raltegravir. If a peak is present, it's likely carryover. The most common source is the autosampler needle. Start by optimizing your needle wash protocol, focusing on the wash solvent composition and the duration of the post-injection wash.

Q2: What is a good starting point for a wash solvent for Raltegravir analysis?

A2: A good starting point is a solvent mixture that is stronger than your initial mobile phase conditions. For Raltegravir, which is often analyzed using a reversed-phase method with acetonitrile and water, a wash solvent of 80-90% acetonitrile in water is a reasonable start. Given that Raltegravir's solubility increases with pH, you could also try a wash solvent containing a small amount of a volatile base, such as 0.1% ammonium hydroxide in an 80:20 acetonitrile:water mixture. Always ensure the chosen wash solvent is miscible with your mobile phase.

Q3: How long should my needle wash be?

A3: The optimal wash time can vary depending on the UPLC system and the analyte. Start with the default wash time recommended by the manufacturer. If you still observe carryover, incrementally increase the post-injection wash time (e.g., in 2-second increments) and observe the effect on the carryover peak area in subsequent blank injections.

Q4: Can the carryover be coming from my column?

A4: While less common than the autosampler, the column can be a source of carryover, especially if it has been overloaded or not properly regenerated between injections. To troubleshoot this, you can replace the column with a union and inject a blank after a high-concentration standard. If the carryover peak disappears, the column is the likely source. Ensure your gradient method includes a high-organic wash at the end of each run to elute any strongly retained compounds, and that the column is re-equilibrated to the initial conditions before the next injection.

Q5: I've optimized my wash solvent and program, but I still see some carryover. What else can I do?

A5: If you have thoroughly optimized your wash protocol and still see carryover, consider the following:

  • Injection Sequence: When running samples with a wide range of concentrations, inject them in order of increasing concentration, followed by a blank. This can help minimize the impact of carryover from a high-concentration sample on a subsequent low-concentration sample.

  • Injector Maintenance: The rotor seal in the injection valve is a consumable part and can wear over time, leading to carryover. Check your instrument's maintenance schedule and consider replacing the rotor seal if it's overdue.

  • Sample Diluent: Ensure your sample is fully dissolved in the diluent and that the diluent is compatible with the mobile phase to prevent precipitation in the injection system.

Quantitative Data Summary

While specific quantitative data for Raltegravir carryover is not widely published, the following table provides an illustrative example of how different wash solvent strategies can impact carryover levels for a compound with similar properties. The goal is to reduce carryover to a level that does not interfere with the quantification of the lowest concentration standard.

Wash Solvent CompositionPost-Injection Wash Time (seconds)Observed Carryover (%)
50:50 Acetonitrile:Water60.15%
90:10 Acetonitrile:Water60.05%
90:10 Acetonitrile:Water120.01%
90:10 Acetonitrile:Water with 0.1% NH4OH60.02%
90:10 Acetonitrile:Water with 0.1% NH4OH12< 0.005%

This table is for illustrative purposes only and actual results may vary.

Experimental Protocols

Protocol 1: Evaluating Carryover

This protocol describes a standard procedure to quantify the level of carryover in a UPLC system.

  • Prepare a high-concentration standard: Prepare a solution of Raltegravir at the upper limit of the desired calibration range (e.g., 1000 ng/mL).

  • Prepare a blank solution: Use the same solvent as the sample diluent.

  • Set up the injection sequence:

    • Inject the blank solution three times to establish a baseline.

    • Inject the high-concentration Raltegravir standard.

    • Inject the blank solution at least three to five times immediately after the high-concentration standard.

  • Data Analysis:

    • Integrate the peak area of Raltegravir in the high-concentration standard and in the subsequent blank injections.

    • Calculate the percent carryover using the following formula:

Protocol 2: Optimizing the Wash Solvent

This protocol provides a systematic approach to selecting an effective wash solvent.

  • Select candidate wash solvents: Based on the physicochemical properties of Raltegravir, select a few candidate wash solvents to test. For example:

    • Wash Solvent A: 90% Acetonitrile / 10% Water

    • Wash Solvent B: 90% Methanol / 10% Water

    • Wash Solvent C: 90% Acetonitrile / 10% Water with 0.1% Ammonium Hydroxide

  • Perform carryover evaluation: For each candidate wash solvent, perform the carryover evaluation protocol described in Protocol 1.

  • Compare results: Compare the percent carryover for each wash solvent. The solvent that results in the lowest carryover is the most effective.

  • Further optimization: Once the optimal wash solvent composition is determined, you can further optimize the wash program by varying the pre- and post-injection wash times.

Visualizations

Carryover_Troubleshooting_Workflow start Start: Carryover Suspected confirm_carryover Inject Blank After High Concentration Standard start->confirm_carryover peak_present Raltegravir Peak Present? confirm_carryover->peak_present no_carryover No Significant Carryover (Monitor System Performance) peak_present->no_carryover No optimize_wash Optimize Autosampler Wash peak_present->optimize_wash Yes carryover_resolved Carryover Minimized peak_present->carryover_resolved No (Resolved) wash_solvent Step 1: Optimize Wash Solvent - Increase Organic Strength - Modify pH (e.g., add 0.1% NH4OH) - Try Alternative Solvents (IPA, DMSO) optimize_wash->wash_solvent further_investigation Carryover Persists: Consult Instrument Manual or Contact Technical Support optimize_wash->further_investigation wash_program Step 2: Optimize Wash Program - Increase Post-Injection Wash Time - Implement Pre-Injection Wash - Use Multi-Solvent Wash wash_solvent->wash_program system_check Step 3: Check System Components - Clean/Replace Injector Rotor Seal - Ensure Proper Column Wash wash_program->system_check re_evaluate Re-evaluate Carryover system_check->re_evaluate re_evaluate->peak_present

Caption: A workflow diagram for troubleshooting Raltegravir carryover in UPLC analysis.

Carryover_Evaluation_Experiment cluster_sequence Injection Sequence cluster_analysis Data Analysis blank1 Blank 1 blank2 Blank 2 blank1->blank2 blank3 Blank 3 blank2->blank3 high_std High Raltegravir Standard blank3->high_std post_blank1 Post-Standard Blank 1 high_std->post_blank1 measure_area Measure Peak Area in Standard and Post-Blanks high_std->measure_area post_blank2 Post-Standard Blank 2 post_blank1->post_blank2 post_blank3 Post-Standard Blank 3 post_blank2->post_blank3 calculate_carryover Calculate % Carryover: (Area_blank1 / Area_std) * 100

Caption: Experimental workflow for evaluating UPLC carryover.

Technical Support Center: Enhancing Low-Level Raltegravir Detection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to enhance the sensitivity and accuracy of low-level Raltegravir (B610414) (RAL) detection in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting low-level Raltegravir?

A1: The most sensitive methods for quantifying Raltegravir, particularly at very low concentrations, are based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1] Ultra-High Performance Liquid Chromatography (UPLC-MS/MS) offers even greater sensitivity and shorter run times.[2][3] One novel UPLC-MS/MS assay for intracellular Raltegravir in human peripheral blood mononuclear cell (PBMC) extracts has achieved a lower limit of quantification (LLOQ) that is 40 to 100 times lower than previously published methods.[3][4]

Q2: What are the typical limits of quantification (LLOQ) for Raltegravir in various biological matrices?

A2: The LLOQ for Raltegravir is highly dependent on the analytical method and the biological matrix. For human plasma, typical LLOQs for LC-MS/MS methods range from 1 ng/mL to 10 ng/mL.[5][6] However, for intracellular analysis in cell extracts, highly sensitive methods have pushed the LLOQ down to as low as 0.0023 ng/mL.[3][4] Methods using HPLC with UV or fluorescence detection are generally less sensitive, with LLOQs often at or above 20 ng/mL.[7][8][9]

Q3: How do I choose the best sample preparation technique (LLE, SPE, or Protein Precipitation)?

A3: The choice of sample preparation is critical for achieving high sensitivity and accuracy.

  • Protein Precipitation (PPT): This is the simplest and fastest method, often done by adding a solvent like methanol (B129727).[10] However, it provides the least sample cleanup and is most susceptible to matrix effects, where other components in the sample interfere with the Raltegravir signal.[11]

  • Liquid-Liquid Extraction (LLE): LLE offers a better degree of cleanup than PPT by partitioning the analyte between two immiscible liquids.[2][5][12] It is effective at removing many interfering substances but can be labor-intensive and may form emulsions.[12]

  • Solid-Phase Extraction (SPE): SPE typically provides the cleanest extracts and allows for sample concentration, which is crucial for enhancing sensitivity.[7][8][13] By optimizing the SPE sorbent and washing steps, it is possible to selectively remove interferences, leading to high recovery and minimal matrix effects.[7][8] For low-level detection, SPE is often the preferred method.[13]

Method Performance Comparison

The following tables summarize the performance of various published methods for Raltegravir quantification.

Table 1: Raltegravir Quantification in Human Plasma

MethodSample PreparationLinearity RangeLLOQ (ng/mL)Mean Recovery (%)Reference
UPLC-MS/MSLiquid-Liquid Extraction5 - 2560 ng/mL580%[2]
HPLC-MS/MSLiquid-Liquid Extraction1 - 3000 ng/mL1Not Specified[5]
LC-MS/MSProtein Precipitation5 - (not specified)5Not Specified[10]
LC-MSNot Specified10 - 7680 ng/mL10>80.6%[14]
HPLC-UVSolid-Phase Extraction20 - 10000 ng/mL2090%[7][8]
LC-MS/MSLiquid-Liquid Extraction2 - 6000 ng/mL292.6%[15]

Table 2: Ultrasensitive Raltegravir Quantification in Human Cell Extracts

MethodSample PreparationLinearity RangeLLOQ (ng/mL)Mean Recovery (%)Reference
UPLC-MS/MS70% Methanol Extraction0.0023 - 9.2 ng/mL0.0023Not Specified[3][4]

Troubleshooting Guide

Q: My signal intensity is low or absent. What are the potential causes and solutions?

A: Low signal intensity is a common issue in trace-level analysis. The cause can be systematically investigated using a logical approach.

  • Workflow Diagram: The following diagram illustrates a typical analytical workflow. A failure at any step can lead to signal loss.

G cluster_pre Sample Handling & Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection 1. Sample Collection & Storage Extraction 2. Sample Extraction (SPE, LLE, PPT) SampleCollection->Extraction Reconstitution 3. Dry & Reconstitute Extraction->Reconstitution Injection 4. Injection into LC-MS/MS Reconstitution->Injection Separation 5. Chromatographic Separation Injection->Separation Detection 6. MS Detection (Ionization & MRM) Separation->Detection DataAcq 7. Data Acquisition Detection->DataAcq Integration 8. Peak Integration & Quantification DataAcq->Integration

Caption: General workflow for Raltegravir bioanalysis.
  • Troubleshooting Logic: Use the following decision tree to diagnose the problem.

G Start Low or No Signal for Raltegravir CheckIS Is the Internal Standard (IS) signal also low? Start->CheckIS IS_Low Yes CheckIS->IS_Low Yes IS_OK No CheckIS->IS_OK No SystemIssue Potential System-wide Issue: - Injection error - MS sensitivity loss - Major extraction failure IS_Low->SystemIssue RAL_Issue Potential Analyte-Specific Issue IS_OK->RAL_Issue Degradation Raltegravir Degradation: - Check sample storage - Evaluate stability in matrix RAL_Issue->Degradation PoorRecovery Poor Extraction Recovery: - Optimize extraction pH - Check SPE/LLE procedure RAL_Issue->PoorRecovery MatrixEffect Ion Suppression: - Dilute sample - Improve chromatography - Use stable isotope-labeled IS RAL_Issue->MatrixEffect

Caption: Troubleshooting logic for low signal intensity.

Q: How can I specifically identify and mitigate matrix effects?

A: Matrix effect is the alteration of ionization efficiency due to co-eluting compounds from the sample matrix.[11][16] It can manifest as ion suppression (most common) or enhancement, leading to inaccurate and imprecise results.

  • Identification:

    • Post-Column Infusion: Infuse a constant flow of a pure Raltegravir solution into the MS detector post-chromatography. Inject a blank, extracted matrix sample. Any dip or rise in the baseline signal at the retention time of Raltegravir indicates the presence of matrix effects.[11]

    • Post-Extraction Spike: Compare the peak area of Raltegravir in a neat solution to the peak area of Raltegravir spiked into a blank, extracted matrix. A significant difference indicates a matrix effect.[16] The coefficient of variation (%CV) of the slopes of calibration lines in at least six different lots of the biological matrix should be evaluated.[17]

  • Mitigation Strategies:

    • Improve Sample Cleanup: Switch from protein precipitation to a more rigorous method like SPE or LLE to better remove interfering phospholipids (B1166683) and salts.[7][11]

    • Optimize Chromatography: Modify the mobile phase gradient or use a different column to chromatographically separate Raltegravir from the interfering components.

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering components, but may compromise the detection limit.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal internal standard, such as Raltegravir-d3 or 13C6-Raltegravir, will co-elute with Raltegravir and experience the same degree of ion suppression or enhancement.[6][15][18] This effectively cancels out the matrix effect, leading to more accurate quantification.

Q: My extraction recovery is low and inconsistent. How can I improve it?

A: Low recovery means that a significant portion of Raltegravir is lost during the sample preparation process.

  • For Solid-Phase Extraction (SPE):

    • Conditioning and Equilibration: Ensure the SPE cartridge is properly conditioned with the recommended solvent (e.g., methanol) and equilibrated with the appropriate buffer. Inadequate conditioning is a common cause of poor analyte retention.

    • pH Optimization: The pH of the sample and loading buffer is critical. Raltegravir's retention on the sorbent can be highly pH-dependent. Optimize the pH to ensure the analyte is in the correct ionic state for binding.[7][8]

    • Elution Solvent: The elution solvent may not be strong enough to completely desorb Raltegravir from the sorbent. Try a stronger solvent or add a modifier (e.g., a small amount of acid or base) to the elution solvent.[7]

  • For Liquid-Liquid Extraction (LLE):

    • Solvent Choice: The organic solvent may not have the optimal polarity to efficiently extract Raltegravir. Test different solvents or mixtures (e.g., methylene (B1212753) chloride and n-hexane).[15]

    • pH of Aqueous Phase: Adjust the pH of the plasma or aqueous sample to neutralize Raltegravir, making it more soluble in the organic phase.

    • Mixing and Phase Separation: Ensure vigorous mixing (e.g., vortexing) to maximize partitioning, and complete phase separation (e.g., centrifugation) to avoid carryover of the aqueous layer.[12]

Detailed Experimental Protocol: Ultrasensitive UPLC-MS/MS Method

This protocol is based on a highly sensitive method for the quantification of intracellular Raltegravir in human PBMC extracts.[3][4]

1. Sample Preparation: Cell Lysing and Extraction

  • Start with a frozen pellet of approximately 5 million PBMCs.

  • Add 200 µL of 70% methanol (containing the internal standard) to the cell pellet.

  • Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant (cell extract) to a clean autosampler vial for analysis.

2. UPLC Chromatographic Conditions

  • System: Waters ACQUITY UPLC System

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • Gradient:

    • 0.0 min: 5% B

    • 2.0 min: 95% B

    • 2.5 min: 95% B

    • 2.6 min: 5% B

    • 3.5 min: 5% B

  • Column Temperature: 40°C

3. Tandem Mass Spectrometry (MS/MS) Conditions

  • System: Triple quadrupole mass spectrometer (e.g., Waters Quattro Premier XE)

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Raltegravir: m/z 445 → 109[18]

    • Raltegravir (alternative): m/z 445 → 316

    • 13C6-Raltegravir (IS): m/z 451 → 367[18]

    • (Note: Optimal collision energies and cone voltages must be determined empirically for the specific instrument used.)

References

Raltegravir-d6 Reconstitution & Solubility Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Raltegravir-d6. The information herein is designed to address common challenges related to the solubility and reconstitution of this compound.

Disclaimer: Specific solubility data for this compound is limited. The quantitative data provided is for the non-deuterated form, Raltegravir, and its potassium salt. It is generally understood that deuteration has a negligible effect on solubility. However, it is recommended to perform small-scale solubility tests to confirm these values for your specific experimental conditions.

Troubleshooting Guides

Issue: this compound is not dissolving in my chosen solvent.

If you are experiencing difficulty dissolving this compound, please refer to the following troubleshooting workflow and the solubility data table below.

G

Raltegravir Solubility Data

The following table summarizes the solubility of Raltegravir and its potassium salt in various solvents. This data can be used as a primary reference for reconstituting this compound.

SolventRaltegravir (Free Acid) SolubilityRaltegravir (Potassium Salt) SolubilityNotes
Organic Solvents
DMSO> 20 mg/mL[1]~2 mg/mL[2]A good solvent for preparing high-concentration stock solutions.
Dimethylformamide (DMF)~1 mg/mL[2]Another option for creating stock solutions.
EthanolInsoluble[1]Very slightly soluble[3]Not recommended as a primary solvent.
MethanolSlightly soluble[3]Slightly soluble[3]Limited utility for preparing concentrated solutions.
AcetonitrileVery slightly soluble[3]Not a suitable solvent.
IsopropanolInsoluble[3]Not a suitable solvent.
Aqueous Solutions
WaterSoluble[3]Soluble[4]Solubility is pH-dependent. At increasing pH, solubility increases, reaching approx. 71 mg/mL[3].
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[2]For aqueous buffers, first dissolve in DMSO then dilute with the buffer. Aqueous solutions are not recommended for storage for more than one day[2].
Aqueous Buffers (pH 1 to 8)1 mM is fully soluble[4][5]At 10 mM, Raltegravir is fully soluble only at pH 6.8 and above. Solubility decreases at lower pH values[4][5].

Experimental Protocols

Protocol for Preparing a this compound Stock Solution in DMSO

This protocol provides a general procedure for preparing a stock solution of this compound.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the tube to achieve the desired concentration (e.g., 10 mg/mL).

  • Dissolution:

    • Vortex the solution for 1-2 minutes.

    • If the compound is not fully dissolved, gently warm the tube to 37°C for 10 minutes.

    • Alternatively, or in addition, place the tube in an ultrasonic bath for a few minutes.

  • Sterilization (Optional): If required for your experiment, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For long-term storage, purging the vial with an inert gas like argon or nitrogen is recommended to minimize degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting this compound?

A1: For creating a high-concentration stock solution, DMSO is the recommended solvent. For aqueous-based experiments, it is advisable to first dissolve this compound in a minimal amount of DMSO and then dilute it with the aqueous buffer of your choice, such as PBS. Be aware that the final concentration in aqueous buffers may be limited, and for the potassium salt, a 1:1 solution of DMSO:PBS (pH 7.2) yields a solubility of approximately 0.5 mg/mL[2].

Q2: My this compound precipitated out of my aqueous solution. What should I do?

A2: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds. Here are a few things to try:

  • Increase the percentage of organic co-solvent: If your experimental system allows, slightly increasing the final concentration of DMSO may help maintain solubility.

  • Adjust the pH: Raltegravir's solubility in aqueous solutions is pH-dependent, increasing with higher pH[3][4][5]. Adjusting the pH of your buffer to be more alkaline (if compatible with your experiment) can improve solubility.

  • Prepare a fresh solution: Aqueous solutions of Raltegravir are not recommended for storage for more than a day[2]. It is best to prepare them fresh before each experiment.

Q3: How should I store my this compound solutions?

A3:

  • Solid Form: Store the solid compound at -20°C for long-term stability[2].

  • Stock Solutions in Organic Solvents (e.g., DMSO): Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Aqueous Solutions: It is highly recommended to prepare aqueous solutions fresh for each use and not to store them for more than one day[2].

Q4: Where are the deuterium (B1214612) atoms located in this compound?

A4: The exact positions of the deuterium atoms can vary depending on the synthesis method. However, they are typically located on metabolically active sites to study the kinetic isotope effect. The diagram below shows the structure of Raltegravir, with potential sites for deuteration highlighted.

G

Q5: Is this compound stable in solution?

A5: Raltegravir is generally stable. However, its stability can be affected by factors such as pH and storage conditions. The solid form of Raltegravir potassium salt is stable for at least 4 years when stored at -20°C[2]. As mentioned, aqueous solutions should be used fresh. Stock solutions in anhydrous DMSO, when stored properly at low temperatures, are expected to be stable for several months.

References

Method robustness testing for Raltegravir assay using Raltegravir-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on method robustness testing for the bioanalytical assay of Raltegravir (B610414) using its deuterated internal standard, Raltegravir-d6.

Frequently Asked Questions (FAQs)

Q1: What is method robustness testing and why is it critical for our Raltegravir assay?

A1: Method robustness is the measure of an analytical procedure's capacity to remain unaffected by small, deliberate variations in method parameters[1]. It provides an indication of the method's reliability during normal usage[1]. For your Raltegravir assay, which likely uses Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), robustness testing is critical to ensure that minor day-to-day variations—such as slight changes in mobile phase composition or column temperature—do not lead to inaccurate or imprecise results. This is a key requirement by regulatory bodies like the FDA and EMA for method validation[2][3].

Q2: What is the role of this compound in the assay?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). In LC-MS/MS analysis, an SIL-IS is the gold standard for quantification. It is chemically identical to the analyte (Raltegravir) but has a different mass due to the deuterium (B1214612) atoms. It is added at a known concentration to all samples, standards, and quality controls at the beginning of the sample preparation process. Because it behaves nearly identically to Raltegravir during extraction, chromatography, and ionization, it compensates for variability in sample preparation and potential matrix effects, leading to more accurate and precise quantification[4][5].

Q3: Which parameters should we investigate for the robustness of our Raltegravir LC-MS/MS method?

A3: For a typical Raltegravir LC-MS/MS method, you should investigate parameters that are most likely to vary during routine use. These include both chromatographic and mass spectrometry parameters. Key parameters to test are the percentage of organic solvent in the mobile phase, the pH of the aqueous mobile phase, column temperature, and mobile phase flow rate[6][7]. It is also wise to consider sample preparation steps if they are complex.

Q4: What are the typical acceptance criteria for a robustness study?

A4: During a robustness study, the primary goal is to assess the impact of varied conditions on the analytical results. While there are no universal acceptance criteria specifically for the robustness study itself, the system suitability criteria must be met for each tested condition. Furthermore, the calculated concentrations of quality control (QC) samples under each varied condition should remain within the acceptance limits defined for the method's precision and accuracy (typically ±15% of the nominal value, and ±20% at the Lower Limit of Quantification)[8][9]. The Relative Standard Deviation (%RSD) of the results across all tested variations should also be within acceptable limits, often less than 15%[6][10].

Experimental Protocol: Robustness Testing

This protocol describes a systematic approach to testing the robustness of a validated UPLC-MS/MS method for Raltegravir using this compound.

Objective: To evaluate the effect of deliberate, minor variations in key method parameters on the accuracy and precision of the Raltegravir assay.

Materials:

  • Blank biological matrix (e.g., human plasma)

  • Raltegravir reference standard

  • This compound internal standard (IS)

  • Quality Control (QC) samples: Low, Medium, and High concentrations (LQC, MQC, HQC)

  • All necessary solvents and reagents for the validated method.

Methodology:

  • Parameter Selection: Identify critical method parameters and define the variation range for each. A common approach is the "one-factor-at-a-time" (OFAT) method[11].

  • Sample Analysis: For each condition, prepare and analyze a set of samples including, at a minimum, six replicates of LQC and HQC samples.

  • Data Evaluation:

    • Verify that system suitability criteria (e.g., peak shape, retention time, S/N ratio) are met for all runs.

    • Calculate the mean concentration, standard deviation, and %RSD for the LQC and HQC replicates under each condition.

    • Calculate the accuracy (% bias) of the mean concentration against the nominal value for each condition.

    • Compare the results from the varied conditions to the results obtained using the nominal (validated) method parameters.

Workflow for Robustness Testing

G cluster_plan 1. Planning Phase cluster_exec 2. Execution Phase cluster_eval 3. Evaluation Phase p1 Identify Critical Method Parameters (e.g., pH, Temp, Flow Rate) p2 Define Variation Limits for Each Parameter (e.g., Temp ± 2°C) p1->p2 p3 Prepare Robustness Study Protocol & Samples (LQC & HQC) p2->p3 e1 Analyze Samples at Nominal Conditions p3->e1 e2 Analyze Samples with One Parameter Varied (Repeat for all parameters) e1->e2 d1 Check System Suitability for Each Run e2->d1 d2 Calculate Accuracy & Precision (%Bias, %RSD) for QCs d1->d2 d3 Compare Varied vs. Nominal Results d2->d3 report Robustness Study Report d3->report Compile Data

Caption: Workflow diagram for a typical method robustness study.

Quantitative Data Summary

The following tables summarize typical parameters, variations, and acceptance criteria for robustness testing of a Raltegravir LC-MS/MS assay.

Table 1: Example Robustness Parameters and Deliberate Variations

Parameter CategoryMethod ParameterNominal ValueLower VariationUpper Variation
Chromatography Mobile Phase Organic Content50% Acetonitrile48% Acetonitrile (-2%)52% Acetonitrile (+2%)
Mobile Phase Aqueous pH3.0 (with 0.1% Formic Acid)2.83.2
Column Temperature40 °C38 °C42 °C
Flow Rate0.5 mL/min0.45 mL/min (-10%)0.55 mL/min (+10%)
Sample Prep Reconstitution Volume100 µL95 µL (-5%)105 µL (+5%)

Table 2: System Suitability and Acceptance Criteria

ParameterAcceptance CriterionRationale
Analyte & IS Peak Area %RSD < 15% across injectionsEnsures instrument stability and reproducibility.
Analyte & IS Retention Time %RSD < 2%Demonstrates chromatographic stability.
Peak Tailing Factor 0.8 – 1.5Ensures good peak shape for accurate integration.
QC Sample Accuracy Mean concentration within 85-115% of nominalConfirms the method remains accurate under varied conditions[12].
QC Sample Precision %RSD ≤ 15% for replicatesConfirms the method remains precise under varied conditions[8][9].

Troubleshooting Guide

Problem: High variability (>15% RSD) in this compound (Internal Standard) peak area across a run.

  • Possible Cause 1: Inconsistent Sample Preparation.

    • Q: Did you ensure the IS spiking solution was fully equilibrated to room temperature and vortexed before use?

      • A: Cold solutions can lead to inaccurate pipetting. Always ensure solutions are at thermal equilibrium and are homogeneous.

    • Q: Are your automated or manual pipettes calibrated and being used correctly?

      • A: Pipetting error during the addition of the IS is a primary cause of variability. Verify pipette calibration and ensure proper technique is used consistently for all samples, standards, and QCs[5].

    • Q: Was the IS thoroughly mixed with the sample matrix before proceeding with extraction?

      • A: Incomplete mixing can lead to inconsistent extraction recovery. Ensure the vortex or mixing step after adding the IS is adequate and uniform for all samples[5].

  • Possible Cause 2: Instrument or Chromatographic Issues.

    • Q: Are you observing pressure fluctuations or an unstable baseline?

      • A: This could indicate a leak in the system, a failing pump seal, or precipitated buffer salts in the mobile phase lines or column[13]. Check fittings for leaks and consider flushing the system.

    • Q: Is the high variability observed even in neat (non-extracted) solutions?

      • A: If yes, the issue is likely with the autosampler or injector. Check for air bubbles in the syringe, ensure the correct injection volume is set, and inspect the injector needle and seat for blockages or wear.

  • Possible Cause 3: Matrix Effects.

    • Q: Does the retention time of this compound coincide with a region of significant ion suppression or enhancement?

      • A: Even with a SIL-IS, severe and variable matrix effects can cause issues. This can happen if co-eluting compounds from the matrix affect the ionization of the IS differently from sample to sample. Improving chromatographic separation to move the analyte and IS away from interfering peaks may be necessary[5].

Problem: Raltegravir peak is tailing or showing poor shape (asymmetry outside 0.8-1.5).

  • Possible Cause 1: Column Degradation or Contamination.

    • Q: How many injections has the column undergone? Is it dedicated to this assay?

      • A: Column performance degrades over time. Strongly adsorbed matrix components can build up at the head of the column, causing peak tailing. Try flushing the column with a strong solvent or replacing it if it has a short lifetime[14]. Using a guard column is highly recommended.

    • Q: Is the mobile phase pH appropriate for the column chemistry?

      • A: Operating a silica-based C18 column outside its recommended pH range (typically 2-8) can damage the stationary phase. Raltegravir methods often use an acidic mobile phase (e.g., with formic acid) to ensure good peak shape for the analyte[8][15].

  • Possible Cause 2: Chromatographic or Sample Issues.

    • Q: Is the sample dissolved in a solvent stronger than the mobile phase?

      • A: Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. If possible, the sample should be reconstituted in the initial mobile phase or a weaker solvent[14].

    • Q: Could there be secondary interactions between Raltegravir and the column?

      • A: Residual silanols on the silica (B1680970) surface can interact with basic compounds, causing tailing. Ensure the mobile phase pH is low enough to keep Raltegravir protonated and minimize these interactions. Using a high-purity, end-capped column can also mitigate this effect[14].

Logical Troubleshooting Pathway

G cluster_is Troubleshooting IS Variability cluster_peak Troubleshooting Poor Peak Shape start Problem Observed: Inconsistent IS Response or Poor Peak Shape is1 Check Sample Prep: - Pipette Calibration - IS Solution Mixing - Post-Spike Vortex start->is1 p1 Check Column Health: - Age/Injection Count - Contamination - pH Compatibility start->p1 is2 Check Instrument: - System Pressure - Autosampler Injection - Leaks is1->is2 If Prep OK is3 Investigate Matrix Effects: - Modify Chromatography - Improve Sample Cleanup is2->is3 If Instrument OK end Problem Resolved is3->end If Resolved p2 Check Mobile Phase: - Correct pH - Accurate Composition p1->p2 If Column OK p3 Check Sample Solvent: - Reconstitute in Mobile Phase if Possible p2->p3 If MP OK p3->end If Resolved

Caption: Logical diagram for troubleshooting common Raltegravir assay issues.

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of Raltegravir Quantification: LC-MS/MS with Raltegravir-d6 vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents like Raltegravir (B610414) is paramount. This guide provides a detailed comparison of two common analytical methods for Raltegravir: a highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a deuterated internal standard (Raltegravir-d6), and a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. This comparison is supported by experimental data to aid in selecting the most appropriate method for specific analytical needs.

The choice of an analytical method hinges on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. While LC-MS/MS offers superior sensitivity and specificity, particularly in complex biological matrices, HPLC-UV provides a reliable and more accessible alternative for routine analysis in quality control settings.

Performance Data Comparison

The following tables summarize the key validation parameters for the two analytical methods.

Table 1: Performance Characteristics of the LC-MS/MS Method with this compound Internal Standard
Validation ParameterPerformance Metric
Linearity Range 10.0 - 10,000 ng/mL[1]
Correlation Coefficient (r²) >0.994[1]
Accuracy (Inter-assay %Bias) ≤ ±8.5%[1]
Precision (Inter-assay %CV) ≤ 11.4%[1]
Lower Limit of Quantification (LLOQ) 5 ng/mL[2]
Table 2: Performance Characteristics of a Representative HPLC-UV Method
Validation ParameterPerformance Metric
Linearity Range 5 - 25 µg/mL (5,000 - 25,000 ng/mL)[3]
Correlation Coefficient (r) 0.999[3]
Accuracy (% Recovery) 99.36% - 101.85%[3]
Precision (%RSD) < 2%[3]
Lower Limit of Quantification (LOQ) Not explicitly stated, inferred from linearity range

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

LC-MS/MS Method with this compound

This method is designed for the quantification of Raltegravir in human plasma and is suitable for pharmacokinetic studies.

1. Sample Preparation:

  • Aliquots of human plasma are spiked with the internal standard, this compound.

  • Proteins are precipitated from the plasma samples.[1]

2. Chromatographic Separation:

  • Column: Waters Atlantis T3 C18 (50x2.1mm, 3 µm particle size)[1]

  • Mobile Phase: Specific gradient not detailed, but typically involves a mixture of an aqueous component (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: Not explicitly stated.

  • Injection Volume: Not explicitly stated.

3. Mass Spectrometric Detection:

  • Instrument: AB Sciex API-5000 triple quadrupole mass spectrometer[1]

  • Ionization Mode: Electrospray ionization in positive ion mode[1]

  • Detection: Multiple Reaction Monitoring (MRM) is used for the specific detection and quantification of Raltegravir and its internal standard, this compound.

HPLC-UV Method

This method is suitable for the routine quality control analysis of Raltegravir in bulk and pharmaceutical dosage forms.[3]

1. Sample Preparation:

  • Standard and sample stock solutions of Raltegravir are prepared by dissolving the substance in the mobile phase.[4]

  • Further dilutions are made to fall within the linear range of the method.

2. Chromatographic Separation:

  • Column: Symmetry C8 column (150mm x 4.6mm I.D., 5 µm particle size)[3]

  • Mobile Phase: A mixture of phosphate (B84403) buffer (pH 2.5) and acetonitrile in a 40:60 v/v ratio.[3]

  • Flow Rate: 0.6 mL/min[3]

  • Injection Volume: 20 µL[3]

3. UV Detection:

  • Wavelength: 247 nm[3]

Visualizing the Workflow: LC-MS/MS Validation

The following diagram illustrates the typical workflow for the validation of the analytical method for Raltegravir using this compound.

Raltegravir_Validation_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Plasma Human Plasma Sample Spike_IS Spike with this compound (Internal Standard) Plasma->Spike_IS Precipitate Protein Precipitation Spike_IS->Precipitate Extract Supernatant Extraction Precipitate->Extract Inject Inject into LC-MS/MS System Extract->Inject Chromatography Chromatographic Separation (C18 Column) Inject->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection Tandem Mass Spectrometry (MRM Detection) Ionization->Detection Data_Acquisition Data Acquisition & Processing Detection->Data_Acquisition Linearity Linearity Validation_Report Validation Report Linearity->Validation_Report Accuracy Accuracy Accuracy->Validation_Report Precision Precision Precision->Validation_Report LLOQ LLOQ LLOQ->Validation_Report Selectivity Selectivity Selectivity->Validation_Report Stability Stability Stability->Validation_Report Data_Acquisition->Linearity Data_Acquisition->Accuracy Data_Acquisition->Precision Data_Acquisition->LLOQ Data_Acquisition->Selectivity Data_Acquisition->Stability

Caption: Workflow for Raltegravir LC-MS/MS Method Validation.

References

Linearity, accuracy, and precision of Raltegravir quantification with Raltegravir-d6

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the linearity, accuracy, and precision of Raltegravir (B610414) quantification, with a focus on methods utilizing the deuterated internal standard, Raltegravir-d6. This document provides a comparative overview of various analytical techniques, supported by experimental data, to aid in the selection of the most appropriate method for specific research needs.

The accurate quantification of Raltegravir, a potent integrase inhibitor used in the treatment of HIV infection, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. A variety of analytical methods have been developed for this purpose, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being a widely adopted technique due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as this compound, is a common strategy to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing.

This guide compares the performance of LC-MS/MS methods using this compound with other analytical approaches for Raltegravir quantification.

Performance Comparison of Analytical Methods

The following tables summarize the key performance characteristics of different analytical methods for Raltegravir quantification, providing a clear comparison of their linearity, accuracy, and precision.

Table 1: LC-MS/MS Methods Utilizing Deuterated Internal Standards

MethodInternal StandardMatrixLinearity Range (ng/mL)Accuracy (%)Precision (%CV)Reference
LC-MS/MSThis compoundHuman Plasma10.0 - 10,000Inter-assay %Bias ≤ ± 8.5Inter-assay %CV ≤ 11.4[1]
LC-MS/MSRaltegravir-d3Human Plasma2.0 - 6,000Not explicitly statedNot explicitly stated[2]
LC-MS/MSRaltegravir 13C D3Human Plasma10 - 10,000Within acceptable limitsIntra-day and inter-day %RSD within acceptable limits[3]

Table 2: Alternative and Comparative Analytical Methods

MethodInternal StandardMatrixLinearity RangeAccuracy (%)Precision (%CV)Reference
HPLC-MS-MSNot specifiedHuman Plasma1 - 3,000 ng/mL96.5 - 104.30.6 - 3.0[4]
UPLC-MS/MSNot specifiedHuman Plasma5 - 2,560 ng/mLIntra- and inter-day inaccuracy: 2.5 - 12.9Intra- and inter-day precision: 2.4 - 11.2[5][6][7]
LC-MS/MSLopinavir-d8, etc.Human PlasmaLower limit of quantification: 5 ng/mL-9.2 to 6.9Intra- and inter-assay: -9.2 to 6.9[8]
Online LC-MS/MSNot specifiedHuman Plasma10 - 3,000 ng/mLAnalytical recovery: 94 ± 15 - 8.4[9]
RP-HPLCNot applicablePharmaceutical Preparations5 - 25 µg/mL99.36 - 101.85< 2[10]
RP-HPLCNot applicableAPI20 - 70 µg/mL100.32 - 101.09Not explicitly stated[11]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative experimental protocols for Raltegravir quantification using LC-MS/MS with a deuterated internal standard.

LC-MS/MS Method with this compound Internal Standard

  • Sample Preparation: Protein precipitation is a common method for extracting Raltegravir from plasma samples. In a typical procedure, a small volume of plasma (e.g., 50 µL) is mixed with a protein precipitating agent, such as acetonitrile, containing the internal standard (this compound).[1][12] The mixture is then centrifuged to pellet the precipitated proteins, and the supernatant is collected for analysis.

  • Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. A reverse-phase C18 column, such as a Waters Atlantis T3 C18 (50 × 2.1 mm, 3 µm particle size), is often used for separation.[1] The mobile phase typically consists of a gradient mixture of an aqueous solution with a modifier (e.g., 0.1% formic acid) and an organic solvent like acetonitrile.[12]

  • Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[1] The quantification is performed using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for both Raltegravir and its deuterated internal standard, this compound.

Workflow and Pathway Diagrams

Visual representations of the experimental workflow can enhance understanding. The following diagram illustrates a typical workflow for Raltegravir quantification using LC-MS/MS.

Raltegravir_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample Add_IS Add this compound (Internal Standard) Plasma->Add_IS Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection LC_Separation Chromatographic Separation (C18 Column) Injection->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio) MS_Detection->Quantification Result Concentration Determination Quantification->Result

Figure 1. A typical experimental workflow for the quantification of Raltegravir in plasma using LC-MS/MS with an internal standard.

References

Comparative Guide to Raltegravir Assay: Unpacking Specificity and Selectivity with a Deuterated Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and clinical pharmacology, the accurate quantification of antiretroviral drugs is paramount. This guide provides a detailed comparison of bioanalytical methods for the quantification of Raltegravir (B610414), with a focus on assays employing a deuterated internal standard. The use of a stable isotope-labeled internal standard, such as deuterated Raltegravir, is a cornerstone of robust bioanalytical methods, ensuring high precision and accuracy by correcting for variability in sample processing and instrument response.

Methodology Comparison: The Gold Standard of LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the quantification of Raltegravir in biological matrices.[1][2] Its high sensitivity and specificity allow for the accurate measurement of drug concentrations, which is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.[3][4] The use of a deuterated internal standard, such as Raltegravir-d3, Raltegravir-d4, or Raltegravir-d6, further enhances the reliability of the assay.[3][5][6]

Alternative methods, such as HPLC with UV detection (HPLC-UV), have also been developed for Raltegravir quantification.[7][8] While HPLC-UV methods can be robust and reliable for quality control of pharmaceutical preparations, they generally lack the sensitivity and selectivity of LC-MS/MS, particularly for complex biological matrices like plasma.[7] The potential for interference from endogenous compounds or co-administered drugs is higher with UV detection compared to the highly specific Multiple Reaction Monitoring (MRM) mode used in tandem mass spectrometry.

Performance Data of Raltegravir Assays with Deuterated Standard

The following table summarizes the performance characteristics of various validated LC-MS/MS assays for Raltegravir quantification using a deuterated internal standard in human plasma.

Parameter Method 1 Method 2 Method 3 Method 4
Internal Standard Raltegravir-d3This compoundRaltegravir 13C D3Raltegravir-d4
Linearity Range (ng/mL) 2.0–600010.0-10,00010 to 100000.05-50
Accuracy (% Bias) Not explicitly stated, but IS-normalized matrix factors ranged from 0.992 to 0.999[3]Inter-assay %Bias ≤±8.5[6][9]Within acceptable limitsInter- and intra-day accuracy within ±15% for QCs and ±20% for LLOQ[10]
Precision (% CV) Not explicitly statedInter-assay %CV ≤11.4[6][9]Intra-day and inter-day %RSD were within acceptable limits[4]Inter- and intra-day precision values were within ±15% for QCs and for ±20% LLOQ[10]
Recovery (%) 92.6 (Raltegravir), 91.8 (IS)[3]Not explicitly statedNot explicitly statedNot explicitly stated
Lower Limit of Quantification (LLOQ) (ng/mL) 2.0[3]10.0[6][9]10[4]0.05[10]
Ionization Mode NegativePositivePositiveNot specified

Experimental Protocols

A generalized experimental workflow for a typical LC-MS/MS assay for Raltegravir with a deuterated internal standard is outlined below. Specific parameters can be adapted based on the detailed methodologies found in the cited literature.

1. Sample Preparation:

  • Protein Precipitation: This is a common and rapid method for extracting Raltegravir from plasma samples.[11][12] A precipitating agent, such as acetonitrile (B52724) or methanol, is added to the plasma sample containing the deuterated internal standard. After vortexing and centrifugation, the clear supernatant is collected for analysis.[13]

  • Liquid-Liquid Extraction (LLE): This technique offers a cleaner extract by partitioning the analyte and internal standard into an immiscible organic solvent.[14]

  • Solid-Phase Extraction (SPE): SPE can provide even cleaner samples and the potential for pre-concentration of the analyte.[7]

2. Chromatographic Separation:

  • Column: A reverse-phase C18 column is frequently used for the separation of Raltegravir and its internal standard.[1][3][12]

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[4][14]

3. Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in either positive or negative ion mode is used to generate charged molecules.[3][6]

  • Detection: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both Raltegravir and the deuterated internal standard to ensure high selectivity.[3][13] For example, one study used the transition of m/z 443.1→316.1 for Raltegravir and m/z 446.1 →319.0 for Raltegravir-d3.[3]

Workflow and Pathway Diagrams

Raltegravir_Assay_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Plasma Plasma Sample Add_IS Add Deuterated Internal Standard Plasma->Add_IS Extraction Protein Precipitation or LLE/SPE Add_IS->Extraction Supernatant Collect Supernatant/ Reconstituted Extract Extraction->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MSMS Tandem Mass Spectrometry (Detection - MRM) LC->MSMS Data Data Acquisition and Processing MSMS->Data Quant Calculate Concentration (Analyte/IS Ratio) Data->Quant

Caption: Experimental workflow for Raltegravir quantification by LC-MS/MS.

Specificity and Selectivity Considerations

The high specificity of LC-MS/MS assays using a deuterated internal standard is achieved through a combination of chromatographic separation and mass spectrometric detection. The chromatographic step separates Raltegravir from other compounds in the sample, while the MRM detection provides a second layer of specificity by monitoring for a unique fragmentation pattern of the parent ion.

While generally highly specific, one study noted the potential for in-source fragmentation of the Raltegravir-glucuronide metabolite, which could theoretically interfere with the quantification of Raltegravir in MRM mode.[13] However, the authors concluded that their fast online LC-MS/MS assay was still valid and reliable for the quantification of Raltegravir.[13] Proper chromatographic separation of Raltegravir from its metabolites is therefore a critical aspect of method development to ensure the highest degree of accuracy. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is essential for compensating for any matrix effects or instrument variability, thereby ensuring the selectivity and reliability of the assay.

References

Comparative bioanalysis of Raltegravir using different analytical platforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different analytical platforms for the quantitative bioanalysis of Raltegravir (B610414), an antiretroviral drug of the integrase inhibitor class. The selection of an appropriate analytical method is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control. This document aims to assist researchers in choosing the most suitable platform based on their specific needs by presenting a side-by-side comparison of performance data and detailed experimental protocols from published studies.

Performance Comparison of Analytical Platforms

The following table summarizes the key quantitative performance parameters for the bioanalysis of Raltegravir using various analytical techniques. The data presented is a compilation from multiple validated methods and should be considered as a comparative overview. For specific applications, method validation according to regulatory guidelines is essential.

ParameterUPLC-MS/MSHPLC-MS/MSHPLC-UVHPTLC
Lower Limit of Quantification (LLOQ) 0.0023 - 5 ng/mL[1][2][3][4][5]1 ng/mL[6]10 - 30 µg/mL[7]33.99 ng/spot[8][9]
Upper Limit of Quantification (ULOQ) 9.2 - 2560 ng/mL[1][2][3][4][5]3000 ng/mL[6]150 µg/mL[7]700 ng/spot[8][9]
Linearity (r²) > 0.995[1][2][3]0.9992[6]0.999[7]0.9923[8][9]
Accuracy (% Recovery) 80 - 104.1%[1][2][3]96.5 - 104.3%[6]98 - 101.6%[7]Not explicitly stated in the provided results
Precision (% CV) 2.4 - 12.9%[1][2][3]0.6 - 3.0%[6]< 2%[7]Not explicitly stated in the provided results
Run Time ~ 1 minute[1][2][3]Not explicitly stated in the provided results~ 4.34 - 5 minutes[7]Not applicable
Matrix Human Plasma, Cell Extracts[1][2][3][4][5]Human Plasma[6]Bulk and Pharmaceutical Dosage Forms[7]Pharmaceutical Formulations[8][9][10]

Experimental Workflows and Methodologies

The following diagrams illustrate the typical experimental workflow for bioanalytical method development and a logical comparison of the discussed analytical platforms.

Bioanalytical_Workflow cluster_Sample Sample Handling cluster_Analysis Analytical Measurement cluster_Data Data Processing Sample_Collection Sample Collection (e.g., Plasma, Cells) Sample_Preparation Sample Preparation (e.g., LLE, SPE, PPT) Sample_Collection->Sample_Preparation Chromatography Chromatographic Separation (UPLC/HPLC/HPTLC) Sample_Preparation->Chromatography Detection Detection (MS/MS, UV) Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Data_Analysis Data Analysis & Quantification Data_Acquisition->Data_Analysis Result Result Data_Analysis->Result

General workflow of a bioanalytical method.

Platform_Comparison UPLC_MSMS UPLC-MS/MS HPLC_MSMS HPLC-MS/MS UPLC_MSMS->HPLC_MSMS Similar Principle HPLC_UV HPLC-UV HPLC_MSMS->HPLC_UV Higher Throughput HPTLC HPTLC HPLC_UV->HPTLC Lower Cost

Logical comparison of analytical platforms.

Detailed Experimental Protocols

Below are representative experimental protocols for each of the discussed analytical platforms, compiled from the cited literature.

UPLC-MS/MS Method for Raltegravir in Human Plasma[1][2][3]
  • Sample Preparation:

    • Plasma samples are extracted using liquid-liquid extraction (LLE).

    • The extracted samples are then evaporated to dryness.

    • The residue is reconstituted in the mobile phase.

  • Chromatographic Conditions:

    • Column: AQUITY UPLC C18.

    • Mobile Phase: Isocratic mixture of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid (50:50 v/v).

    • Flow Rate: Not explicitly stated, but designed for a run time of less than 1 minute.

  • Detection:

    • Instrument: Triple quadrupole tandem mass spectrometer.

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Monitoring: Multiple Reaction Monitoring (MRM).

HPLC-MS/MS Method for Raltegravir in Human Plasma[6]
  • Sample Preparation:

    • Liquid-liquid extraction.

  • Chromatographic Conditions:

    • System: HPLC.

    • Column: Specific column details not provided.

    • Mobile Phase: Specific details not provided.

  • Detection:

    • Instrument: Tandem mass spectrometer (MS-MS).

    • Dynamic Range: 1 to 3000 ng/mL.

HPLC-UV Method for Raltegravir in Bulk and Pharmaceutical Dosage Forms[7]
  • Sample Preparation:

    • Standard and sample stock solutions are prepared by dissolving the substance in the mobile phase.

  • Chromatographic Conditions:

    • Column: Shim-pack C18 (150 × 4.6 mm, 5 µm) or Inertsil ODS C18 (4.6 × 150 mm, 5 µm).

    • Mobile Phase: A mixture of 0.1% orthophosphoric acid and acetonitrile (50:50 v/v) or a mixture of phosphate (B84403) buffer (pH 3.0) and methanol (B129727) (30:70 v/v).[7][11]

    • Flow Rate: 0.9 mL/min or 1.0 mL/min.[7][11]

  • Detection:

    • Detector: UV detector.

    • Wavelength: 242 nm or 246 nm.[7][11]

HPTLC Method for Raltegravir in Pharmaceutical Formulations[8][9][10]
  • Sample Preparation:

    • Solutions of Raltegravir are prepared for spotting.

  • Chromatographic Conditions:

    • Stationary Phase: Aluminum-backed silica (B1680970) gel 60 F254 plates.

    • Mobile Phase: Toluene: ethyl acetate: methanol: acetic acid (8:1:1:0.1 v/v/v/v).

  • Detection:

    • Wavelength: 299 nm.

Conclusion

The choice of an analytical platform for Raltegravir bioanalysis is dependent on the specific requirements of the study.

  • UPLC-MS/MS and HPLC-MS/MS offer the highest sensitivity and specificity, making them ideal for pharmacokinetic studies in biological matrices where low concentrations are expected.[12][13] The UPLC-MS/MS method, in particular, provides a very rapid analysis time.[1][2][3]

  • HPLC-UV provides a cost-effective and robust alternative for the analysis of bulk drug and pharmaceutical formulations where higher concentrations are present.[7]

  • HPTLC is a simple and rapid method suitable for qualitative and semi-quantitative analysis, particularly in quality control settings.[8][9][10]

Researchers should carefully consider the required sensitivity, selectivity, sample matrix, throughput, and available resources when selecting the most appropriate analytical platform for their Raltegravir bioanalysis needs. Validation of the chosen method in accordance with regulatory guidelines is a prerequisite for its application in regulated studies.

References

Safety Operating Guide

Proper Disposal of Raltegravir-d6: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Raltegravir-d6, a deuterated form of the HIV integrase inhibitor Raltegravir, is crucial for maintaining laboratory safety and ensuring environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound in accordance with safety regulations.

Raltegravir and its deuterated form are classified as hazardous materials, primarily due to risks of serious eye damage, skin irritation, and potential reproductive harm[1][2][3][4]. Therefore, strict adherence to disposal protocols is mandatory.

Step 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is essential to be aware of its hazards. The compound may cause respiratory irritation and is suspected of damaging an unborn child[1][5]. All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood[1][3].

Required Personal Protective Equipment (PPE):

A summary of the necessary PPE is provided in the table below.

PPE CategoryItemSpecification
Eye/Face Protection Safety Glasses/GogglesMust be worn to prevent eye contact, which can cause serious damage[1][2][5].
Face ShieldRecommended in addition to goggles, especially when handling larger quantities or if there is a risk of splashing.
Hand Protection Chemical-Resistant GlovesWear appropriate gloves to prevent skin contact[2][3].
Body Protection Protective ClothingA lab coat or other protective clothing is required[2][5].
Respiratory Protection RespiratorIf ventilation is insufficient, use a respirator. General and local exhaust ventilation is recommended to minimize exposure[1][5].

Step 2: Waste Segregation and Collection

All materials contaminated with this compound, including the compound itself, empty containers, and cleaning materials, must be treated as hazardous waste[2].

  • Solid Waste : Collect unused this compound powder, contaminated gloves, wipes, and other solid materials in a designated, sealed, and clearly labeled hazardous waste container[2][3].

  • Contaminated Packaging : Empty containers should be taken to an approved waste handling site for recycling or disposal. If not specified otherwise, dispose of them as unused product[1][6].

  • Solutions : Do not dispose of solutions containing this compound down the drain or into any sewer system[1]. Collect them in a separate, sealed, and labeled container for hazardous liquid waste.

Step 3: Disposal Procedure

The disposal of this compound must comply with all local, state, and federal regulations[1][2][4]. The primary method of disposal is through an approved waste disposal plant.

Procedural Workflow for this compound Disposal:

Caption: Workflow for the safe disposal of this compound waste.

Step 4: Spill Management

In the event of a spill, immediate action is required to prevent exposure and environmental contamination.

  • Evacuate : Clear the area of all personnel[1].

  • Ventilate : Ensure the area is well-ventilated.

  • Containment : For powdered spills, avoid creating dust. A damp covering can be placed over the area to minimize airborne particles[6]. For liquid spills, use absorbents to contain the material[4].

  • Cleanup : Sweep or shovel the contained material into a suitable container for disposal[2][3]. Clean the spill area thoroughly.

  • Reporting : Report the spill to the appropriate environmental health and safety personnel at your institution. Local authorities should be advised if significant spillages cannot be contained[1][5][6].

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.

References

Personal protective equipment for handling Raltegravir-d6

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Raltegravir-d6. The following procedural steps and operational plans are designed to ensure a safe laboratory environment and proper disposal of materials.

Personal Protective Equipment (PPE)

When handling this compound, which is presumed to have a similar hazard profile to Raltegravir, a comprehensive PPE strategy is crucial. The following table summarizes the recommended equipment to mitigate exposure risks.

Protection Type Recommended Equipment Purpose Additional Guidance
Eye and Face Protection Safety glasses with side shields or goggles.[1]Protects against splashes, mists, and dust.A faceshield or other full-face protection should be worn if there is a potential for direct contact with the face.[1]
Skin and Body Protection Laboratory coat or work uniform.[1]Prevents contact with skin and contamination of personal clothing.
Hand Protection Chemical-resistant gloves.[1]Protects hands from direct contact with the substance.
Respiratory Protection NIOSH/MSHA approved respirators.[1]Required when concentrations are above recommended limits or are unknown.A positive pressure air-supplied respirator is recommended for potential uncontrolled release or unknown exposure levels.[1]

Operational Plan for Handling this compound

Adherence to a strict operational workflow is critical for safety and to maintain the integrity of experiments.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area. General and local exhaust ventilation is recommended to keep vapor and dust exposures below recommended limits.[1]

  • Ensure that eye flushing systems and safety showers are readily accessible near the workspace.[1]

  • Minimize dust generation and accumulation.[2]

2. Handling the Compound:

  • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1][3]

  • Avoid breathing dust.[1][3]

  • Wear the appropriate PPE as detailed in the table above.[1]

  • Practice good industrial hygiene: do not eat, drink, or smoke in the handling area.[1]

3. In Case of Exposure:

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a doctor if you feel unwell.[1][3]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[1][3]

  • If on Skin: Wash with plenty of soap and water.[4]

  • If Swallowed: Do NOT induce vomiting. Get medical attention and rinse the mouth thoroughly with water.[1]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste from Residues: Dispose of in accordance with local regulations. Do not dispose of waste into the sewer system.[1]

  • Contaminated Packaging: Empty containers should be taken to an approved waste handling site for recycling or disposal. If not specified otherwise, dispose of them as unused product.[1][2]

  • Spill Cleanup:

    • Avoid dispersal of dust into the air.[1]

    • For spills, surround the area with absorbents and cover with a damp cloth to minimize airborne particles.[2]

    • Add liquid to dissolve the material and soak it up with an inert absorbent material.[1]

    • Clean up remaining materials with a suitable absorbent.[1]

    • Dispose of all cleanup materials as hazardous waste in accordance with local regulations.

Hazard Summary and Exposure Limits

Raltegravir is classified with specific health hazards. Users should be aware of these and the established occupational exposure limits.

Hazard Classification Description
Serious Eye Damage Category 1: Causes serious eye damage.[1]
Respiratory Irritation May cause respiratory irritation.[1]
Reproductive Toxicity Category 2: Suspected of damaging the unborn child.[1]
Combustible Dust May form combustible dust concentrations in the air.[1]
Component Exposure Limit Type Value
Cellulose ACGIH TWA (Respirable particulate matter)3 mg/m³[1]
Cellulose OSHA Z-1 PEL (Total dust)15 mg/m³[1]
Cellulose OSHA Z-1 PEL (Respirable fraction)5 mg/m³[1]
Magnesium stearate ACGIH TWA (Inhalable particulate matter)10 mg/m³[1]

Workflow for Safe Handling and Disposal of this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep_area Prepare well-ventilated work area check_safety Verify eye-wash and safety shower access prep_area->check_safety don_ppe Don appropriate PPE check_safety->don_ppe weigh_handle Weigh and handle this compound don_ppe->weigh_handle avoid_dust Minimize dust generation weigh_handle->avoid_dust spill Spill weigh_handle->spill Potential Incident exposure Exposure (Inhalation, Eye, Skin, Ingestion) weigh_handle->exposure Potential Incident dispose_waste Dispose of waste in labeled, sealed container avoid_dust->dispose_waste decontaminate Decontaminate work surfaces dispose_waste->decontaminate remove_ppe Remove and dispose of PPE decontaminate->remove_ppe exit_area Exit Work Area remove_ppe->exit_area Wash hands thoroughly handle_spill Contain and clean spill spill->handle_spill Follow spill cleanup protocol first_aid Seek medical attention exposure->first_aid Administer appropriate first aid

Caption: Workflow for the safe handling and disposal of this compound, from preparation to emergency procedures.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。